Pomalidomide-6-O-CH3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C14H13N3O5 |
|---|---|
Molecular Weight |
303.27 g/mol |
IUPAC Name |
4-amino-2-(2,6-dioxopiperidin-3-yl)-6-methoxyisoindole-1,3-dione |
InChI |
InChI=1S/C14H13N3O5/c1-22-6-4-7-11(8(15)5-6)14(21)17(13(7)20)9-2-3-10(18)16-12(9)19/h4-5,9H,2-3,15H2,1H3,(H,16,18,19) |
InChI Key |
UJHUIUOWOMMKOH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)N)C(=O)N(C2=O)C3CCC(=O)NC3=O |
Origin of Product |
United States |
Foundational & Exploratory
Pomalidomide-6-O-CH3: An In-Depth Technical Guide to a Cereblon E3 Ligase Ligand for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation utilizing Proteolysis-Targeting Chimeras (PROTACs) has emerged as a transformative modality in drug discovery. This technology harnesses the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of a PROTAC is the E3 ligase ligand, which recruits an E3 ubiquitin ligase to the target protein. Pomalidomide, an immunomodulatory drug, is a well-established ligand for the Cereblon (CRBN) E3 ligase complex. Pomalidomide-6-O-CH3 is a derivative of pomalidomide designed for incorporation into PROTACs, serving as a molecular handle to engage the CRBN machinery. This technical guide provides a comprehensive overview of this compound as a Cereblon E3 ligase ligand, including comparative binding data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.
Data Presentation: Quantitative Analysis of Cereblon Ligand Binding
Table 1: Dissociation Constants (Kd) of IMiDs for Cereblon
| Compound | Kd (nM) | Assay Method | Reference |
| Pomalidomide | ~157 | Competitive Titration | [1] |
| Lenalidomide | ~178 | Competitive Titration | [1] |
| Thalidomide | ~250 | Competitive Titration | [1] |
Table 2: Half-maximal Inhibitory Concentrations (IC50) of IMiDs for Cereblon Binding
| Compound | IC50 (µM) | Assay Method | Reference |
| Pomalidomide | ~2 | Competitive Binding Assay | [2] |
| Pomalidomide | 1.2 | TR-FRET | [3] |
| Pomalidomide | 0.154 | Fluorescence Polarization | |
| Lenalidomide | ~2 | Competitive Binding Assay | |
| Lenalidomide | 1.5 | TR-FRET | |
| Lenalidomide | 0.269 | Fluorescence Polarization | |
| Thalidomide | >10 | Competitive Binding Assay | |
| Thalidomide | Not Reported | TR-FRET | |
| Thalidomide | 0.347 | Fluorescence Polarization |
Signaling Pathway and Experimental Workflows
To facilitate a deeper understanding of the mechanisms and methodologies involved, the following diagrams, generated using Graphviz, illustrate the key signaling pathway and experimental workflows.
References
Pomalidomide-6-O-CH3: A Technical Guide to its Discovery, Synthesis, and Application in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pomalidomide, a potent immunomodulatory imide drug (IMiD), has emerged as a cornerstone in the development of Proteolysis Targeting Chimeras (PROTACs) due to its high-affinity binding to the E3 ubiquitin ligase Cereblon (CRBN). This technical guide focuses on a specific derivative, Pomalidomide-6-O-CH3, a molecule with potential applications in the fine-tuning of PROTAC pharmacology. While direct literature on the discovery and extensive biological evaluation of this compound is limited, this document consolidates available information and provides a plausible synthesis pathway based on established chemical principles and patent literature. Furthermore, it details relevant experimental protocols for the synthesis, characterization, and biological assessment of pomalidomide-based CRBN ligands, offering a valuable resource for researchers in the field of targeted protein degradation.
Introduction: The Rise of Pomalidomide in Targeted Protein Degradation
Pomalidomide, an analog of thalidomide, is an FDA-approved therapeutic for multiple myeloma.[1] Its mechanism of action involves binding to the Cereblon (CRBN) component of the CUL4-DDB1-CRBN E3 ubiquitin ligase complex. This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates," such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1] This inherent ability to recruit CRBN has made pomalidomide a highly sought-after E3 ligase ligand for the design of PROTACs.
PROTACs are heterobifunctional molecules comprising a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. By inducing proximity between the POI and the E3 ligase, PROTACs trigger the ubiquitination and degradation of the target protein. The modular nature of PROTACs allows for the targeting of a vast array of proteins, including those traditionally considered "undruggable." Pomalidomide and its derivatives are frequently employed as the CRBN-recruiting moiety in these constructs.
This compound represents a structural modification of the pomalidomide scaffold on the phthalimide ring. Such modifications can influence the binding affinity for CRBN, the formation of the ternary complex (CRBN-PROTAC-POI), and the overall physicochemical properties of the resulting PROTAC, potentially leading to improved efficacy, selectivity, and pharmacokinetic profiles.
Discovery of this compound
The direct discovery of this compound is not extensively documented in peer-reviewed scientific literature. However, its existence and a general method for its preparation are alluded to in patent literature (WO2014018866A1), which describes various substituted isoindoline-1,3-dione compounds, including 6-hydroxy and 6-methoxy derivatives of pomalidomide.
The conceptual discovery of this compound likely arose from structure-activity relationship (SAR) studies aimed at optimizing the pomalidomide scaffold for PROTAC applications. Modifications on the phthalimide ring are a common strategy to modulate the properties of the CRBN ligand without disrupting the glutarimide moiety essential for CRBN binding. The introduction of a methoxy group at the 6-position could potentially alter the electronic and steric properties of the molecule, influencing its interaction with CRBN and the surrounding microenvironment.
Synthesis Pathway
A plausible synthetic pathway for this compound can be devised based on established methods for the synthesis of pomalidomide and its analogs. The proposed route commences with a suitably substituted phthalic acid derivative and culminates in the formation of the target molecule.
Proposed Retrosynthetic Analysis
A logical retrosynthetic approach would involve the disconnection of the final methoxy group to its corresponding hydroxyl precursor, 6-hydroxy-pomalidomide. This intermediate can be traced back to the condensation of a 3-amino-5-hydroxyphthalic acid derivative with 3-aminopiperidine-2,6-dione.
References
The Biological Activity of Pomalidomide-6-O-CH3: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-6-O-CH3 is a synthetic derivative of pomalidomide, an immunomodulatory agent with established anti-angiogenic and antineoplastic properties. While the biological activity of pomalidomide is well-documented, this compound has emerged primarily as a critical component in the field of targeted protein degradation. Specifically, it functions as a high-affinity ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][2] This technical guide provides a comprehensive overview of the known biological functions of this compound, focusing on its role in the formation of Proteolysis Targeting Chimeras (PROTACs), and details the experimental protocols used to characterize its activity. Due to the limited availability of direct quantitative data for this compound, this guide will leverage data from its parent compound, pomalidomide, to provide a robust framework for its application in drug discovery and development.
Core Function: A Cereblon E3 Ligase Ligand
The primary biological activity of this compound is its ability to bind to Cereblon (CRBN), a substrate receptor for the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex.[3] In the context of PROTACs, this binding is the foundational step in hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest.[2] A PROTAC is a heterobifunctional molecule composed of a ligand for the target protein, a linker, and an E3 ligase ligand, in this case, this compound. The formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.[4]
Quantitative Data on Pomalidomide Binding to Cereblon
| Compound | Binding Affinity (Kd) | Assay Method | Reference |
| Pomalidomide | ~157 nM | Competitive Titration | |
| Pomalidomide | ~1.2 µM (IC50) | TR-FRET | |
| Pomalidomide | ~2 µM (IC50) | Competitive Binding Assay | |
| Pomalidomide | ~3 µM (IC50) | Competitive Binding Assay |
Synthesis of Pomalidomide Derivatives
The synthesis of this compound is analogous to the synthesis of other pomalidomide derivatives, which are often prepared for the development of PROTACs. A common synthetic route involves the nucleophilic aromatic substitution (SNAr) of a fluorinated thalidomide precursor.
Illustrative Synthetic Pathway for a Pomalidomide Derivative
Signaling Pathways
The biological activity of a PROTAC containing this compound is ultimately defined by the degradation of its target protein. However, the initial and crucial step involves the recruitment of the CRL4CRBN E3 ubiquitin ligase complex. The parent compound, pomalidomide, is known to induce the degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), leading to its immunomodulatory effects. When incorporated into a PROTAC, this compound redirects the activity of the CRL4CRBN complex towards the new target protein.
PROTAC Mechanism of Action
Experimental Protocols
The characterization of this compound and PROTACs derived from it involves a series of in vitro and cell-based assays.
Synthesis of Pomalidomide-Linker Conjugates
This protocol describes a general method for the synthesis of pomalidomide derivatives via nucleophilic aromatic substitution.
Materials:
-
4-fluorothalidomide
-
Amine-containing linker
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Dissolve 4-fluorothalidomide (1 equivalent) and the amine-containing linker (1.1 equivalents) in DMSO.
-
Add DIPEA (3 equivalents) to the reaction mixture.
-
Heat the reaction at 90-110°C for 16 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the product by preparative HPLC to obtain the pomalidomide-linker conjugate.
CRBN Binding Affinity Assay (Competitive Fluorescence Polarization)
This assay determines the binding affinity of a ligand to CRBN.
Materials:
-
Purified recombinant CRBN protein
-
Fluorescently labeled CRBN tracer ligand
-
This compound
-
Assay buffer
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a microplate, combine the CRBN protein and the fluorescent tracer at fixed concentrations.
-
Add the different concentrations of this compound to the wells.
-
Incubate at room temperature to allow binding to reach equilibrium.
-
Measure fluorescence polarization using a plate reader.
-
The decrease in polarization is proportional to the displacement of the tracer by the test compound.
-
Calculate the IC50 value from the dose-response curve.
Western Blot for Target Protein Degradation
This is the standard method to confirm and quantify PROTAC-induced protein degradation.
Materials:
-
Cell line expressing the target protein
-
PROTAC containing this compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Lyse the cells and quantify total protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies for the target protein and loading control.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the chemiluminescent signal and quantify band intensities.
-
Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control to determine DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay assesses the cytotoxic or cytostatic effects of the PROTAC.
Materials:
-
Cancer cell line of interest
-
PROTAC containing this compound
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Seed cells in a 96-well plate and incubate overnight.
-
Treat cells with a serial dilution of the PROTAC. Include a vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
Add CellTiter-Glo® reagent to each well and measure luminescence.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Cytokine Profiling Assay (e.g., Multiplex Immunoassay)
This assay is relevant for assessing the immunomodulatory effects of pomalidomide-based compounds.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
This compound or a relevant PROTAC
-
Cell culture medium
-
Multiplex cytokine assay kit (e.g., Luminex-based)
Procedure:
-
Isolate PBMCs from healthy donor blood.
-
Culture PBMCs and treat with the test compound at various concentrations.
-
After a specified incubation period (e.g., 24-48 hours), collect the cell culture supernatant.
-
Analyze the supernatant for the levels of various cytokines (e.g., IL-2, TNF-α, IFN-γ) using a multiplex immunoassay according to the manufacturer's protocol.
Experimental Workflow for PROTAC Evaluation
Conclusion
This compound is a key molecular tool in the rapidly advancing field of targeted protein degradation. Its primary biological function is to act as a ligand for the E3 ubiquitin ligase Cereblon, enabling the recruitment of this enzyme to specific target proteins via a PROTAC molecule. While direct quantitative data on the standalone activity of this compound is limited, its utility is well-established through its incorporation into numerous PROTACs. The experimental protocols detailed in this guide provide a comprehensive framework for the synthesis, characterization, and biological evaluation of this compound and the PROTACs derived from it. As research into targeted protein degradation continues to expand, the strategic use of well-characterized E3 ligase ligands like this compound will be paramount in the development of novel therapeutics.
References
Pomalidomide-6-O-CH3: A Technical Guide to its Role in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pomalidomide, a derivative of thalidomide, has emerged as a cornerstone in the field of targeted protein degradation (TPD). Its utility extends beyond its immunomodulatory effects to its crucial role as a molecular glue that recruits the E3 ubiquitin ligase Cereblon (CRBN). This recruitment is the foundational mechanism for a class of heterobifunctional molecules known as Proteolysis Targeting Chimeras (PROTACs), which are engineered to induce the degradation of specific proteins of interest. This technical guide focuses on Pomalidomide-6-O-CH3, a derivative of pomalidomide, and its role in the design and application of PROTACs for targeted protein degradation. While specific quantitative data for the 6-methoxy derivative is not extensively available in public literature, this guide will leverage data from pomalidomide and closely related analogs to provide a comprehensive overview of its mechanism of action, biophysical interactions, and the experimental workflows for its application in TPD research.
Introduction to Pomalidomide and Targeted Protein Degradation
Targeted protein degradation is a revolutionary therapeutic modality that utilizes the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins. PROTACs are at the forefront of this technology. These chimeric molecules consist of two distinct ligands connected by a linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.
Pomalidomide and its derivatives are highly effective recruiters of the CRBN E3 ligase complex.[1] The binding of pomalidomide to CRBN allosterically modulates the ligase, creating a transient binding pocket that can accommodate a neosubstrate—in the context of a PROTAC, the tethered protein of interest.[1] This "catch-and-release" mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules, highlighting the catalytic nature of this approach.[1]
This compound: Structure and Rationale for Use
This compound is a chemical derivative of pomalidomide, characterized by a methoxy group at the 6th position of the phthalimide ring. While pomalidomide itself is a potent CRBN ligand, chemical modifications of its scaffold are explored to fine-tune its properties, such as binding affinity, degradation efficiency, and to mitigate off-target effects.[2] Modifications at the C5 and C6 positions of the phthalimide ring have been shown to influence the degradation of endogenous zinc-finger proteins, which can be an undesirable off-target effect of pomalidomide-based PROTACs.[3] The introduction of a methoxy group at the C6 position may alter the electronic and steric properties of the molecule, potentially impacting its interaction with CRBN and neosubstrates.
Quantitative Data and Biophysical Interactions
| Parameter | Pomalidomide | This compound | Reference |
| Binding Affinity (Kd) to CRBN | ~157 nM | Not Available | |
| IC50 for CRBN Binding | ~1.2 - 3 µM | Not Available | |
| DC50 (Target Dependent) | Varies | Not Available | |
| Dmax (Target Dependent) | Varies | Not Available |
Note: The DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are dependent on the specific PROTAC architecture, including the target ligand and the linker, as well as the cellular context.
Mechanism of Action: A Visual Guide
The core mechanism of a this compound-based PROTAC involves the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein.
References
Structural Analysis of Pomalidomide-6-O-CH3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pomalidomide-6-O-CH3 is a derivative of pomalidomide, a potent immunomodulatory agent used in the treatment of multiple myeloma. This methoxy-substituted analog serves as a crucial ligand for the E3 ubiquitin ligase Cereblon (CRBN), a key component in the development of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the structural and functional characteristics of this compound, including its chemical properties, a representative synthesis protocol, and its mechanism of action within the Cereblon-mediated protein degradation pathway. While specific experimental structural analysis data for this compound is not extensively available in public literature, this guide leverages data from its parent compound, pomalidomide, to provide a comparative and insightful analysis.
Introduction
Pomalidomide, an analog of thalidomide, has demonstrated significant therapeutic efficacy, primarily through its interaction with the Cereblon (CRBN) E3 ubiquitin ligase complex.[] This interaction modulates the substrate specificity of the ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.[2][3] The development of derivatives such as this compound is driven by the need for tailored CRBN ligands in the rapidly advancing field of targeted protein degradation, particularly in the design of PROTACs.[4][5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ligase, leading to the target's degradation. This compound serves as the E3 ligase-recruiting moiety in such constructs.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is compiled from chemical supplier technical data sheets.
| Property | Value | Reference(s) |
| IUPAC Name | 4-amino-2-(2,6-dioxopiperidin-3-yl)-6-methoxyisoindoline-1,3-dione | N/A |
| CAS Number | 1547163-08-5 | |
| Molecular Formula | C14H13N3O5 | |
| Molecular Weight | 303.27 g/mol | |
| Appearance | Crystalline solid | (for pomalidomide) |
| Solubility | Soluble in DMSO | |
| Storage | Store at -20°C |
Synthesis
Representative Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on the synthesis of similar pomalidomide analogs.
Materials:
-
4-Fluoro-6-methoxy-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (Fluorinated precursor)
-
Ammonia (as a solution in a suitable solvent, e.g., 7N in Methanol)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Standard laboratory glassware and purification apparatus (e.g., flash chromatography system)
Procedure:
-
Dissolve the fluorinated precursor (1 equivalent) in anhydrous DMF or DMSO.
-
Add a solution of ammonia (excess, e.g., 10-20 equivalents) to the reaction mixture.
-
Heat the reaction mixture to a temperature between 80-120 °C.
-
Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield this compound.
Structural Analysis
As of the date of this guide, specific crystallographic and detailed spectroscopic data for this compound have not been published. Therefore, this section provides a comparative analysis based on the well-characterized parent compound, pomalidomide.
Crystallography
No crystal structure for this compound is currently available in the Cambridge Structural Database (CSD) or the Protein Data Bank (PDB).
Spectroscopic Analysis
Detailed NMR and mass spectrometry data for this compound are not available in the public domain. The following tables summarize the expected and observed spectroscopic data for the parent compound, pomalidomide, which can serve as a reference for the characterization of its 6-O-CH3 derivative.
Table 2: 1H NMR Data of Pomalidomide
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference(s) |
| 11.09 | s | 1H | NH (glutarimide) | |
| 7.48-7.46 | m | 1H | Aromatic CH | |
| 7.04-6.98 | m | 2H | Aromatic CH | |
| 6.47 | s | 2H | NH2 | |
| 5.07-5.02 | dd | 1H | CH (glutarimide) | |
| 2.91-2.84 | m | 1H | CH2 (glutarimide) | |
| 2.62-2.50 | m | 2H | CH2 (glutarimide) | |
| 2.05-2.01 | m | 1H | CH2 (glutarimide) |
Note: Spectra recorded in DMSO-d6. The presence of a methoxy group at the 6-position in this compound would be expected to introduce a singlet peak around 3.8-4.0 ppm in the 1H NMR spectrum and alter the chemical shifts and splitting patterns of the aromatic protons.
Table 3: Mass Spectrometry Data of Pomalidomide
| Ion | m/z (Observed) | Fragmentation Products (m/z) | Reference(s) |
| [M+H]+ | 274.0822 | 257.07, 229.06, 201.06, 174.05, 163.05, 147.04 |
Note: The expected [M+H]+ for this compound (C14H13N3O5) would be approximately 304.0879.
Mechanism of Action: Cereblon-Mediated Protein Degradation
This compound, like its parent compound, functions by binding to Cereblon (CRBN), a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4CRBN). This binding event induces a conformational change in the substrate-binding pocket of CRBN, leading to the recruitment of specific proteins, termed neosubstrates, that are not endogenous targets of the ligase. The CRL4CRBN complex then polyubiquitinates the recruited neosubstrate, marking it for degradation by the 26S proteasome.
Figure 1: Cereblon-mediated protein degradation pathway initiated by this compound.
Experimental Workflow for Assessing Cereblon Binding and Protein Degradation
The following diagram illustrates a typical workflow to evaluate the efficacy of a this compound-based PROTAC.
Figure 2: A typical experimental workflow for the evaluation of a PROTAC utilizing this compound.
Conclusion
This compound is a valuable chemical tool for researchers in the field of targeted protein degradation. Its function as a Cereblon ligand enables the development of novel PROTACs for the potential treatment of various diseases. While detailed structural characterization of this specific analog remains to be published, the extensive knowledge of its parent compound, pomalidomide, provides a solid foundation for its application and further investigation. Future studies focusing on the co-crystal structure of this compound with the CRL4CRBN complex and its neosubstrates will be invaluable for the rational design of next-generation protein degraders.
References
- 2. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Pomalidomide-6-O-CH3 Binding to Cereblon: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the binding affinity of pomalidomide and its derivative, Pomalidomide-6-O-CH3, to the E3 ubiquitin ligase Cereblon (CRBN). While specific quantitative binding data for this compound is not extensively available in public literature, this document extrapolates from the well-characterized interactions of its parent compound, pomalidomide. This guide includes a summary of binding affinities, detailed experimental protocols for measuring such interactions, and visual representations of the relevant biological pathways and experimental workflows. This compound is a key building block in the development of Proteolysis Targeting Chimeras (PROTACs), where its engagement with Cereblon is a critical initiating step for targeted protein degradation.
Introduction to Pomalidomide and Cereblon
Pomalidomide is an immunomodulatory drug (IMiD) that exerts its therapeutic effects by binding to Cereblon (CRBN), a substrate receptor of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^). This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates. Key neosubstrates include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are essential for the survival of multiple myeloma cells.
This compound is a derivative of pomalidomide designed for use as a Cereblon ligand in the synthesis of PROTACs. PROTACs are bifunctional molecules that recruit an E3 ligase to a target protein, leading to the target's degradation. The methoxy group at the 6-position of the isoindolinone ring provides a potential site for linker attachment without significantly disrupting the core interaction with Cereblon.
Quantitative Binding Affinity of Pomalidomide to Cereblon
The binding affinity of pomalidomide to the CRBN-DDB1 complex has been determined by various biophysical and biochemical assays. The following table summarizes the reported binding affinities.
| Compound | Binding Affinity (K_d) | Binding Affinity (IC_50) | Assay Method |
| Pomalidomide | ~157 nM[1][2] | ~2 µM[3][4], 1.2 µM[5] | Isothermal Titration Calorimetry (ITC), Competitive Binding Assay, Time-Resolved Fluorescence Energy Transfer (TR-FRET) |
| Lenalidomide | ~178 - 640 nM | ~2 µM | ITC, Competitive Binding Assay |
| Thalidomide | ~250 nM | >10 µM | ITC, Competitive Binding Assay |
Experimental Protocols for Measuring Binding Affinity
Several experimental techniques can be employed to quantify the binding interaction between small molecules like this compound and Cereblon. The following are detailed protocols for commonly used methods.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of a ligand to a protein, allowing for the determination of the dissociation constant (K_d), binding stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS).
Protocol Outline:
-
Sample Preparation:
-
Protein: Recombinant human Cereblon in complex with DDB1 (CRBN-DDB1) is expressed and purified. The protein is then extensively dialyzed against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP). The final protein concentration is determined using a spectrophotometer.
-
Ligand: Pomalidomide or its analog is dissolved in the final dialysis buffer to a concentration approximately 10-fold higher than the protein concentration.
-
-
ITC Experiment:
-
The protein solution is loaded into the sample cell of the calorimeter.
-
The ligand solution is loaded into the injection syringe.
-
A series of small injections of the ligand into the protein solution are performed.
-
The heat released or absorbed during each injection is measured.
-
-
Data Analysis:
-
The heat change per injection is plotted against the molar ratio of ligand to protein.
-
The resulting binding isotherm is fitted to a suitable binding model to determine K_d, n, and ΔH.
-
Competitive Binding Assay
This assay measures the ability of a test compound to compete with a known binder for the target protein.
Protocol Outline:
-
Reagents:
-
Thalidomide-analog conjugated affinity beads.
-
Cell lysate (e.g., from U266 myeloma cells) or purified CRBN-DDB1 complex.
-
Test compounds (e.g., this compound).
-
-
Procedure:
-
Pre-incubate the cell lysate or purified protein with varying concentrations of the test compound.
-
Add the thalidomide-analog affinity beads to the mixture and incubate to allow binding.
-
Wash the beads to remove non-specific binders.
-
Elute the bound proteins from the beads.
-
-
Analysis:
-
Analyze the eluate for the presence of CRBN and DDB1 by immunoblotting.
-
The reduction in the amount of CRBN bound to the beads in the presence of the test compound is used to determine the IC_50 value.
-
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
TR-FRET is a sensitive and robust method for studying molecular interactions in a homogeneous format.
Protocol Outline:
-
Reagents:
-
His-tagged CRBN/DDB1 complex.
-
Tb-anti-His antibody (donor fluorophore).
-
Fluorescently labeled tracer ligand (e.g., a derivative of thalidomide) (acceptor fluorophore).
-
Test compounds.
-
-
Procedure:
-
Add a constant concentration of His-CRBN/DDB1 and Tb-anti-His antibody to the wells of a microplate.
-
Add the fluorescent tracer to the wells.
-
Add serial dilutions of the test compounds.
-
Incubate to allow binding to reach equilibrium.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
The decrease in the FRET signal is plotted against the concentration of the test compound to determine the IC_50 value.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathway involving Cereblon and a typical experimental workflow for assessing binding affinity.
References
- 1. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to Pomalidomide and its Derivative, Pomalidomide-6-O-CH3
This technical guide provides a comprehensive overview of the immunomodulatory agent pomalidomide and its derivative, Pomalidomide-6-O-CH3, for researchers, scientists, and drug development professionals. The guide details their chemical structures, mechanisms of action, and relevant experimental protocols, with a focus on quantitative data and signaling pathways.
Introduction to Pomalidomide and this compound
Pomalidomide is a third-generation immunomodulatory drug (IMiD) that has demonstrated significant therapeutic efficacy in the treatment of multiple myeloma.[] It is a structural analog of thalidomide with a more potent anti-myeloma and immunomodulatory profile.[]
This compound is a derivative of pomalidomide designed for use in the development of Proteolysis Targeting Chimeras (PROTACs).[2][3] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.[2] In this context, this compound functions as the E3 ligase-recruiting ligand, specifically targeting the Cereblon (CRBN) E3 ubiquitin ligase.
Chemical Structures
The chemical structures of pomalidomide and this compound are presented below. The key difference is the presence of a methoxy group at the 6-position of the phthalimide ring in this compound, which serves as an attachment point for a linker in PROTAC synthesis.
| Compound | Chemical Structure |
| Pomalidomide | 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione |
| This compound | 4-amino-2-(2,6-dioxopiperidin-3-yl)-6-methoxyisoindoline-1,3-dione |
Mechanism of Action
Pomalidomide exerts its therapeutic effects through a multi-faceted mechanism of action that involves direct anti-tumor activity and immunomodulation. The primary target of pomalidomide is the Cereblon (CRBN) protein, which is a substrate receptor of the Cullin 4-RING E3 ubiquitin ligase (CRL4^CRBN^) complex.
By binding to CRBN, pomalidomide acts as a "molecular glue," inducing a conformational change in the substrate-binding pocket of CRBN. This altered conformation enhances the recruitment of specific "neosubstrate" proteins to the E3 ligase complex. The primary neosubstrates of pomalidomide-bound CRBN are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).
Once recruited, Ikaros and Aiolos are polyubiquitinated by the CRL4^CRBN^ complex and subsequently targeted for degradation by the 26S proteasome. The degradation of these transcription factors leads to two major downstream effects:
-
Direct Anti-Myeloma Activity: The degradation of Ikaros and Aiolos leads to the downregulation of key survival factors for multiple myeloma cells, including c-Myc and interferon regulatory factor 4 (IRF4). This results in cell cycle arrest and apoptosis of the malignant plasma cells.
-
Immunomodulatory Effects: In T cells, the degradation of the transcriptional repressors Ikaros and Aiolos leads to increased expression of interleukin-2 (IL-2). This, in turn, enhances T cell and Natural Killer (NK) cell proliferation and cytotoxicity, boosting the immune system's ability to target and eliminate tumor cells.
This compound is presumed to have a similar mechanism of action in terms of binding to CRBN. However, its primary application is to leverage this interaction to recruit CRBN to other target proteins for degradation via a PROTAC molecule.
Signaling Pathways
The binding of pomalidomide to CRBN initiates a cascade of events that modulate several signaling pathways. The primary pathway involves the ubiquitin-proteasome system, leading to the degradation of Ikaros and Aiolos. The downstream consequences of this degradation impact pathways controlling cell proliferation, survival, and immune responses.
Quantitative Data
While direct comparative quantitative data for this compound is limited due to its primary use as a PROTAC component, extensive data is available for pomalidomide. The addition of a linker attachment point in this compound may slightly alter its binding affinity to CRBN.
Table 1: Pomalidomide Binding Affinity and Potency
| Parameter | Value | Cell Line / System | Reference |
| CRBN Binding (Kd) | ~157 nM | Recombinant human CRBN-DDB1 complex | |
| CRBN Binding (IC50) | ~2 µM | U266 myeloma cell extracts | |
| TNF-α Inhibition (IC50) | 13 nM | LPS-stimulated PBMCs | |
| IL-2 Stimulation (EC50) | 8 nM | Human T-cell co-stimulation assay |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize pomalidomide and can be adapted for the study of this compound and PROTACs derived from it.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed multiple myeloma cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of pomalidomide (e.g., 0.01 nM to 100 µM) or a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
CRBN Binding Assay (Competitive Pull-down)
This assay determines the ability of a compound to compete with a known ligand for binding to CRBN.
Protocol:
-
Lysate Preparation: Prepare cell lysates from a relevant cell line (e.g., U266 myeloma cells) that expresses endogenous CRBN.
-
Compound Incubation: Pre-incubate the cell lysate with varying concentrations of the test compound (pomalidomide or this compound) or a vehicle control.
-
Affinity Bead Addition: Add thalidomide-analog-conjugated affinity beads to the lysate and incubate to allow for CRBN binding.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blotting: Analyze the eluate for the presence of CRBN and DDB1 by Western blotting. A decrease in the CRBN band intensity with increasing compound concentration indicates competitive binding.
In Vitro Ubiquitination Assay
This assay directly measures the ubiquitination of a substrate protein induced by the compound of interest.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the following components in a reaction buffer:
-
E1 ubiquitin-activating enzyme
-
E2 ubiquitin-conjugating enzyme
-
Recombinant CRL4^CRBN^ complex
-
Ubiquitin
-
The neosubstrate protein (e.g., Ikaros/IKZF1)
-
ATP
-
The test compound (pomalidomide or a PROTAC containing this compound) or a vehicle control.
-
-
Incubation: Incubate the reaction mixture at 37°C for 60-90 minutes to allow for the ubiquitination reaction to proceed.
-
Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples.
-
Western Blotting: Separate the reaction products by SDS-PAGE and perform a Western blot using an antibody against the substrate protein (e.g., anti-IKZF1). The appearance of a ladder of higher molecular weight bands indicates polyubiquitination.
Conclusion
Pomalidomide is a potent immunomodulatory agent with a well-defined mechanism of action centered on the recruitment of neosubstrates to the CRBN E3 ubiquitin ligase for degradation. This compound is a key derivative that enables the application of this mechanism in the rapidly evolving field of targeted protein degradation through PROTAC technology. While direct comparative data on the standalone activity of this compound is not extensively available, its function is intrinsically linked to the high-affinity interaction of its parent compound with CRBN. The experimental protocols provided in this guide offer a solid foundation for the further investigation and characterization of both pomalidomide and its derivatives in drug discovery and development.
References
Investigating the Immunomodulatory Effects of Pomalidomide-6-O-CH3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-6-O-CH3 is a chemical derivative of pomalidomide, a well-established immunomodulatory drug. This derivative is primarily utilized in the development of Proteolysis Targeting Chimeras (PROTACs) as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][2][3][4] While specific research on the intrinsic immunomodulatory effects of this compound is not extensively available, its function as a CRBN ligand suggests that its biological activities will be mediated through the same pathways as its parent compound, pomalidomide.
This technical guide, therefore, explores the potential immunomodulatory effects of this compound by detailing the established mechanisms of pomalidomide. The information presented herein is based on the assumption that this compound, by binding to CRBN, will initiate a similar cascade of downstream cellular events. This document provides an in-depth overview of the core mechanism of action, relevant signaling pathways, quantitative data from in vitro studies of pomalidomide, and detailed experimental protocols for assessing its immunomodulatory properties.
Core Mechanism of Action: Cereblon-Mediated Ubiquitination
Pomalidomide exerts its effects by binding to Cereblon (CRBN), a component of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[] This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific neo-substrates. Key targets of this degradation are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these transcription factors is a pivotal event that triggers the downstream immunomodulatory and anti-neoplastic effects of pomalidomide.
Key Immunomodulatory Effects
The degradation of Ikaros and Aiolos initiates a variety of downstream effects, contributing to the multifaceted immunomodulatory profile of pomalidomide.
T-Cell and Natural Killer (NK) Cell Activation
Pomalidomide has been shown to enhance the activity of both T-cells and Natural Killer (NK) cells. This is achieved through the increased production of co-stimulatory molecules and cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ). The degradation of Ikaros and Aiolos, which are transcriptional repressors of the IL-2 gene, leads to increased IL-2 production and subsequent T-cell proliferation and activation. Enhanced NK cell-mediated cytotoxicity contributes to the anti-tumor immune response.
Inhibition of Pro-Inflammatory Cytokines
Paradoxically, while enhancing certain immune responses, pomalidomide also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. A key example is the potent inhibition of Tumor Necrosis Factor-alpha (TNF-α) production from monocytes.
Direct Anti-Tumor and Anti-Angiogenic Effects
Pomalidomide demonstrates direct anti-proliferative and pro-apoptotic effects on tumor cells, particularly in multiple myeloma. Furthermore, it has anti-angiogenic properties, inhibiting the formation of new blood vessels by downregulating factors such as Vascular Endothelial Growth Factor (VEGF).
Signaling Pathways
The immunomodulatory effects of pomalidomide are orchestrated through a complex interplay of signaling pathways initiated by the degradation of its primary targets.
Quantitative Data for Pomalidomide
The following table summarizes key quantitative data for the parent compound, pomalidomide, from various in vitro assays.
| Parameter | Cell Type/System | Value | Reference |
| TNF-α Release IC50 | Human PBMCs (LPS-stimulated) | 13 nM | |
| TNF-α Release IC50 | Human Whole Blood (LPS-stimulated) | 25 nM | |
| T-regulatory Cell Growth IC50 | IL-2 Stimulated | ~1 µM | |
| AP-1 Transcriptional Activity | Jurkat Cells | 4-fold max enhancement at 1 µM | |
| Raji Cell Proliferation Reduction | Raji Cells | ~40% reduction at 2.5-40 µg/mL |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of immunomodulatory effects. Below are protocols for key experiments based on studies with pomalidomide.
TNF-α Release Assay in Human PBMCs
Objective: To quantify the inhibitory effect of this compound on TNF-α production in lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs).
Methodology:
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Resuspend PBMCs in complete RPMI-1640 medium and plate in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Compound Treatment: Add serial dilutions of this compound to the wells and incubate for 1 hour at 37°C, 5% CO2.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 18-20 hours at 37°C, 5% CO2.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
ELISA: Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value by performing a non-linear regression analysis of the dose-response curve.
References
Pomalidomide-6-O-CH3 for Inducing Protein Ubiquitination: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Pomalidomide-6-O-CH3 as a critical component in the field of Targeted Protein Degradation (TPD). It details the molecule's mechanism of action, its application in Proteolysis Targeting Chimeras (PROTACs), and the experimental protocols required to validate its function in inducing protein ubiquitination and subsequent degradation.
Introduction: The Rise of Targeted Protein Degradation
Targeted protein degradation has emerged as a powerful therapeutic modality that utilizes the cell's own ubiquitin-proteasome system (UPS) to eliminate disease-causing proteins. Unlike traditional inhibitors that block a protein's function, TPD offers the complete removal of the target protein. Proteolysis Targeting Chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules consist of two key ligands connected by a chemical linker: one binds to a target Protein of Interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity triggers the ubiquitination of the POI, marking it for destruction by the proteasome.
Pomalidomide is a well-established immunomodulatory drug (IMiD) that functions as a "molecular glue," inducing the degradation of specific proteins by binding to the Cereblon (CRBN) E3 ubiquitin ligase. This compound is a derivative of pomalidomide specifically designed for use in PROTACs. The methoxy group at the 6-position of the phthalimide ring serves as a stable attachment point for a linker, allowing for the versatile synthesis of novel protein degraders.
Mechanism of Action: Hijacking the Cereblon E3 Ligase
Pomalidomide and its derivatives exert their effects by binding to Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[1][2] This binding event allosterically modulates the substrate specificity of CRBN, inducing the recruitment of "neosubstrates"—proteins not normally targeted by this E3 ligase.[1]
In a PROTAC context, the this compound moiety serves as the E3 ligase recruiter. The PROTAC molecule facilitates the formation of a ternary complex between the target protein, the PROTAC itself, and the CRL4^CRBN^ complex.[3] This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein. The resulting polyubiquitin chain is recognized by the 26S proteasome, which then degrades the target protein. The PROTAC molecule is subsequently released and can catalyze further rounds of degradation.[4]
Quantitative Data Summary
While specific quantitative data for the this compound intermediate is not extensively published, the binding affinity of its parent molecule, pomalidomide, to CRBN is well-characterized. Modifications at the 6-position are primarily for linker attachment and are not expected to fundamentally disrupt the core interaction with the CRBN binding pocket. The efficacy of a PROTAC is ultimately determined by the stability and conformation of the ternary complex it forms.
The table below summarizes key parameters for pomalidomide and provides representative values for a successful pomalidomide-based PROTAC.
| Parameter | Molecule | Value | Description |
| Binding Affinity (IC₅₀) | Pomalidomide | ~2 µM | Concentration required to inhibit 50% of CRBN binding to an affinity matrix in cell extracts. |
| Degradation (DC₅₀) | Representative PROTAC | 1 - 100 nM | Concentration of the PROTAC required to degrade 50% of the target protein in cells. |
| Max Degradation (Dₘₐₓ) | Representative PROTAC | >90% | The maximum percentage of target protein degradation achievable with the PROTAC. |
Experimental Protocols
Validating the activity of a this compound-based PROTAC involves a series of biochemical and cell-based assays. The following are detailed methodologies for key experiments.
Ternary Complex Formation Assay (TR-FRET)
This assay measures the PROTAC-induced proximity between the E3 ligase and the target protein.
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to detect the interaction. CRBN is labeled with a donor fluorophore (e.g., Terbium) and the target protein is labeled with an acceptor fluorophore (e.g., FITC). When the PROTAC brings the two proteins together, the donor and acceptor are in close proximity, allowing for energy transfer upon excitation, which generates a detectable signal.
Protocol:
-
Reagents: Purified recombinant His-tagged CRBN, purified recombinant GST-tagged POI, anti-His-Tb antibody, anti-GST-FITC antibody, assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.05% BSA, pH 7.4), PROTAC compound series.
-
Procedure: a. Prepare a serial dilution of the PROTAC in DMSO, then dilute into assay buffer. b. In a 384-well microplate, add the PROTAC dilutions. c. Add a pre-mixed solution of CRBN and anti-His-Tb antibody to each well. d. Add a pre-mixed solution of the POI and anti-GST-FITC antibody to each well. e. Incubate the plate at room temperature for 1-2 hours, protected from light. f. Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) and plot it against the PROTAC concentration to determine the concentration required for half-maximal complex formation (TC₅₀).
In Vitro Ubiquitination Assay
This assay confirms that the ternary complex is functional and leads to the ubiquitination of the target protein.
Protocol:
-
Reagents: E1 activating enzyme (e.g., UBE1), E2 conjugating enzyme (e.g., UBE2D2), recombinant CRL4^CRBN^ complex, purified POI, HA-tagged Ubiquitin, ATP, ubiquitination buffer, PROTAC compound.
-
Procedure: a. Set up reactions in microcentrifuge tubes containing ubiquitination buffer, ATP, HA-Ubiquitin, E1, and E2 enzymes. b. Add the CRL4^CRBN^ complex and the POI. c. Add the PROTAC (e.g., at 1 µM) or DMSO as a negative control. d. Initiate the reaction by incubating at 37°C for 1-2 hours. e. Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes. f. Analyze the samples by Western blot.
-
Analysis: Probe the Western blot with an anti-POI antibody to detect a ladder of higher molecular weight bands corresponding to the poly-ubiquitinated protein. An anti-HA antibody can be used to confirm the presence of ubiquitin on the target.
Cell-Based Protein Degradation Assay (Western Blot)
This is the definitive assay to measure the degradation of the target protein within a cellular environment.
Protocol:
-
Cell Culture: Plate cells (e.g., a cancer cell line endogenously expressing the POI) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a set time course (e.g., 4, 8, 16, 24 hours). Include a DMSO vehicle control.
-
Cell Lysis: a. Wash the cells with ice-cold PBS. b. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot: a. Normalize protein amounts and prepare samples with SDS-PAGE loading buffer. b. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. d. Incubate with a primary antibody against the POI overnight at 4°C. e. Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading. f. Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour. g. Visualize bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the POI band intensity to the loading control. Plot the normalized intensity against the PROTAC concentration to calculate the DC₅₀ and Dₘₐₓ values.
Conclusion
This compound is a valuable chemical tool for the development of PROTACs that recruit the CRBN E3 ligase. Its structure provides a convenient and stable point for linker attachment, enabling the synthesis of a diverse range of degraders against various proteins of interest. By following the detailed protocols outlined in this guide, researchers can effectively synthesize and characterize novel this compound-based PROTACs, assess their ability to induce ubiquitination, and quantify their efficacy in degrading target proteins, thereby advancing the development of new therapeutics in the exciting field of targeted protein degradation.
References
- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 4. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Pomalidomide-6-O-CH3 based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to event-driven pharmacology that induces the degradation of target proteins. These heterobifunctional molecules consist of a ligand that binds to a target Protein of Interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. Pomalidomide is a potent and widely utilized ligand for the Cereblon (CRBN) E3 ligase, a substrate receptor of the Cullin-RING Ligase 4 (CRL4) complex. Modifications to the pomalidomide scaffold can influence the efficacy, selectivity, and physicochemical properties of the resulting PROTAC.
This document provides detailed protocols and application notes for the synthesis of PROTACs based on Pomalidomide-6-O-CH3, a derivative of pomalidomide. This modification may alter the binding kinetics and ternary complex formation, offering a potential avenue for optimizing PROTAC performance. The protocols outlined below describe the synthesis of the this compound core, its functionalization with a linker, and subsequent conjugation to a ligand for a target protein, using the well-characterized BRD4 inhibitor JQ1 as an example.
Signaling Pathway: PROTAC-Mediated Protein Degradation
Pomalidomide-based PROTACs function by hijacking the cell's native ubiquitin-proteasome system. The this compound moiety binds to the CRBN E3 ligase, while the other end of the PROTAC binds to the target protein (e.g., BRD4). This induces the formation of a ternary complex (POI-PROTAC-CRBN), bringing the target protein into close proximity with the E3 ligase machinery. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, thereby eliminating the target protein from the cell.
Experimental Protocols
The synthesis of a this compound based PROTAC targeting BRD4 is presented as a representative workflow. This multi-step synthesis involves:
-
Part 1: Synthesis of the this compound core.
-
Part 2: Synthesis of a linker with a terminal reactive group.
-
Part 3: Conjugation of the this compound core to the linker.
-
Part 4: Final conjugation to the POI ligand (JQ1-acid).
Part 1: Synthesis of 4-amino-2-(2,6-dioxopiperidin-3-yl)-6-methoxyisoindoline-1,3-dione (this compound)
This procedure is based on a standard Williamson ether synthesis to methylate the commercially available Pomalidomide-6-OH.
Materials:
-
Pomalidomide-6-OH
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Protocol:
-
To a solution of Pomalidomide-6-OH (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 20 minutes.
-
Add methyl iodide (1.5 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Dilute the reaction mixture with water and extract with DCM (3 x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Part 2: Synthesis of a Representative Linker (tert-butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate)
This protocol describes the synthesis of a short PEG linker with a terminal bromo group for alkylation and a Boc-protected amine for later conjugation.
Materials:
-
2-(2-(2-Aminoethoxy)ethoxy)ethanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Dichloromethane (DCM)
Protocol:
-
Boc Protection: Dissolve 2-(2-(2-aminoethoxy)ethoxy)ethanol (1.0 eq) in DCM. Add TEA (1.2 eq) and cool to 0 °C. Add Boc₂O (1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 4 hours. Wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate to obtain the Boc-protected alcohol.
-
Bromination (Appel Reaction): Dissolve the Boc-protected alcohol (1.0 eq) and CBr₄ (1.5 eq) in DCM and cool to 0 °C. Slowly add PPh₃ (1.5 eq) in portions, keeping the temperature below 10 °C. Stir at 0 °C for 30 minutes and then at room temperature for 2 hours. Concentrate the reaction mixture and purify by column chromatography to yield the bromo-PEG-Boc linker.
Part 3: Conjugation of this compound to the Linker
This protocol attaches the linker from Part 2 to the 4-amino group of the this compound core via nucleophilic substitution.
Materials:
-
This compound (from Part 1)
-
Bromo-PEG-Boc linker (from Part 2)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
Protocol:
-
Dissolve this compound (1.0 eq) and the bromo-PEG-Boc linker (1.2 eq) in DMSO.
-
Add DIPEA (3.0 eq) to the mixture.
-
Heat the reaction at 80-90 °C overnight. Monitor by LC-MS.
-
After cooling, dilute the mixture with EtOAc and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the this compound-Linker-Boc intermediate.
Part 4: Final PROTAC Assembly (JQ1 Conjugation)
This final part involves deprotection of the Boc group and coupling with a JQ1-acid derivative.
Materials:
-
This compound-Linker-Boc (from Part 3)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
(+)-JQ1-carboxylic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
Protocol:
-
Boc Deprotection: Dissolve the intermediate from Part 3 in a 1:1 mixture of TFA and DCM. Stir at room temperature for 1-2 hours. Remove the solvent under reduced pressure to yield the amine salt.
-
Amide Coupling: Dissolve (+)-JQ1-carboxylic acid (1.0 eq), the deprotected amine salt (1.1 eq), and HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution and stir at room temperature overnight.
-
Monitor the reaction by LC-MS. Upon completion, dilute with EtOAc and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the final PROTAC product by preparative HPLC.
Synthetic and Experimental Workflow
The overall workflow from starting materials to the final, characterized PROTAC is depicted below.
Quantitative Data Presentation
The efficacy of PROTACs is typically evaluated by their ability to induce the degradation of the target protein. Key metrics include the DC₅₀ (the concentration of PROTAC required to degrade 50% of the target protein) and Dₘₐₓ (the maximum percentage of degradation achieved). The following table summarizes representative data for published pomalidomide-based PROTACs targeting various proteins.
| PROTAC Name | Target Protein | E3 Ligase Ligand | DC₅₀ | Dₘₐₓ | Cell Line | Reference |
| ARV-825 | BRD4 | Pomalidomide | ~1 nM | >95% | Burkitt's Lymphoma | [1] |
| Compound 21 | BRD4 | Pomalidomide | 41.8 nM (IC₅₀) | N/A | THP-1 | [2] |
| ZQ-23 | HDAC8 | Pomalidomide | 147 nM | 93% | Jurkat |
Note: Data is compiled from various sources and experimental conditions may differ. This table serves as a reference for the expected potency of pomalidomide-based degraders.
Methodologies for Key Experiments
Western Blot for Protein Degradation (DC₅₀/Dₘₐₓ Determination)
This is the most common method to quantify the reduction in target protein levels following PROTAC treatment.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line like THP-1 for BRD4) and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a specified time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and denature by boiling. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced protein degradation is mediated by the ubiquitin-proteasome system.
Protocol:
-
Cell Culture and Treatment: Plate cells and treat with the PROTAC and a proteasome inhibitor (e.g., MG132) for a shorter duration (e.g., 4-6 hours) to allow for the accumulation of ubiquitinated protein.
-
Immunoprecipitation: Lyse the cells in a buffer containing a deubiquitinase inhibitor (e.g., PR-619). Pre-clear the lysates with protein A/G agarose beads. Incubate the lysates with an antibody against the target protein overnight at 4°C to immunoprecipitate the target protein.
-
Immunoblotting: Wash the beads to remove non-specific binders. Elute the immunoprecipitated protein and analyze by Western blot using an anti-ubiquitin antibody. An increase in the high-molecular-weight smear in the PROTAC-treated sample indicates polyubiquitination of the target protein.
References
Application Notes and Protocols for Pomalidomide-6-O-CH3 in Cellular Degradation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-6-O-CH3 is a derivative of Pomalidomide, a well-established immunomodulatory drug that has been repurposed as a potent recruiter of the E3 ubiquitin ligase Cereblon (CRBN).[1] In the context of targeted protein degradation, this compound serves as a crucial component of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to bring a target protein of interest (POI) into close proximity with an E3 ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[2] This application note provides detailed protocols and technical information for utilizing this compound in cellular degradation assays.
Mechanism of Action
This compound, when incorporated into a PROTAC, binds to the substrate receptor CRBN, a component of the Cullin-RING Ligase 4 (CRL4) complex.[3] The other end of the PROTAC molecule simultaneously binds to the target protein. This induced proximity forms a ternary complex (Target Protein : PROTAC : CRBN), which facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein.[3] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[3]
PROTAC-mediated protein degradation pathway.
Quantitative Data
While specific quantitative data for this compound is not extensively published, the performance of its parent molecule, Pomalidomide, and other Pomalidomide-based PROTACs provide valuable insights into its expected efficacy.
Table 1: Cereblon Binding Affinity of Pomalidomide
| Compound | Binding Affinity (Kd) to CRBN | Assay Method |
| Pomalidomide | ~157 nM | Competitive Titration |
| Pomalidomide | ~3 µM (IC50) | Competitive Binding Assay |
Table 2: Representative Degradation Performance of Pomalidomide-based PROTACs
| Target Protein | PROTAC | DC50 | Dmax | Cell Line | Treatment Time | Reference |
| EGFR | Compound 16 | - | 96% | A549 | 72 h | |
| HDAC8 | ZQ-23 | 147 nM | 93% | - | - |
DC50: Concentration for 50% degradation. Dmax: Maximum degradation.
Experimental Protocols
The following are detailed protocols for common cellular degradation assays.
Western Blotting for Protein Degradation
This protocol is used to quantify the reduction in target protein levels following treatment with a this compound-based PROTAC.
Western Blot experimental workflow.
Materials:
-
Cells of interest
-
This compound-based PROTAC
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.
-
Prepare a stock solution of the PROTAC in DMSO.
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Probe for a loading control using a specific primary antibody and corresponding secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control.
-
Calculate DC50 and Dmax values.
-
Immunofluorescence for Visualizing Protein Degradation
This method allows for the visualization of protein degradation within individual cells.
Materials:
-
Cells grown on coverslips
-
This compound-based PROTAC
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody against the target protein
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear staining)
-
Mounting medium
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on sterile coverslips in a 24-well plate and allow them to attach.
-
Treat cells with the PROTAC at a desired concentration and for a specific time. Include a vehicle control.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Staining:
-
Wash with PBS.
-
Block with 5% normal goat serum in PBS for 1 hour.
-
Incubate with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Image the cells using a fluorescence microscope. A decrease in fluorescence intensity in treated cells compared to control cells indicates protein degradation.
-
Flow Cytometry for High-Throughput Degradation Analysis
Flow cytometry can be used for the quantitative analysis of protein degradation in a large population of cells.
Materials:
-
Suspension or adherent cells
-
This compound-based PROTAC
-
Fixation and permeabilization buffers (e.g., Cytofix/Cytoperm kit)
-
Primary antibody against an intracellular epitope of the target protein
-
Fluorophore-conjugated secondary antibody or a directly conjugated primary antibody
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat cells in suspension or in plates with a dose-response of the PROTAC for a set time.
-
-
Cell Preparation:
-
Harvest the cells (for adherent cells, use a non-enzymatic cell dissociation solution).
-
Wash the cells with PBS.
-
-
Fixation and Permeabilization:
-
Fix and permeabilize the cells according to the manufacturer's protocol for intracellular staining.
-
-
Staining:
-
Incubate the cells with the primary antibody against the target protein.
-
Wash the cells.
-
If using an unconjugated primary antibody, incubate with a fluorophore-conjugated secondary antibody.
-
-
Data Acquisition and Analysis:
-
Wash the cells.
-
Resuspend the cells in flow cytometry buffer.
-
Acquire data on a flow cytometer.
-
Analyze the median fluorescence intensity (MFI) of the cell population. A decrease in MFI in the treated samples compared to the control indicates protein degradation.
-
Troubleshooting
Table 3: Common Issues and Solutions in Degradation Assays
| Issue | Possible Cause | Suggested Solution |
| No or weak degradation | Poor cell permeability of the PROTAC | Increase incubation time or concentration. |
| Inefficient ternary complex formation | Redesign the linker of the PROTAC. | |
| Target protein is not accessible | Ensure the chosen antibody for detection recognizes the native protein in the chosen assay. | |
| "Hook Effect" | Formation of unproductive binary complexes at high PROTAC concentrations | Perform a full dose-response curve to identify the optimal concentration range. |
| Off-target effects | Pomalidomide moiety can degrade neosubstrates (e.g., IKZF1, IKZF3) | Perform proteomic studies to assess selectivity. Test a negative control PROTAC. |
Conclusion
This compound is a valuable chemical tool for the development of potent and selective PROTACs. The protocols provided in this application note offer a comprehensive guide for researchers to effectively utilize this compound in cellular degradation assays. Careful optimization of experimental conditions, including PROTAC concentration and treatment duration, is crucial for obtaining reliable and reproducible results. By employing the described methodologies, researchers can accurately assess the degradation efficiency and selectivity of their this compound-based PROTACs, paving the way for the development of novel therapeutics.
References
Application Notes and Protocols for In Vivo Studies of Pomalidomide-6-O-CH3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide, a thalidomide analogue, is a potent immunomodulatory agent with significant anti-neoplastic and anti-angiogenic properties.[1][2][3] Its therapeutic effects are primarily mediated through its binding to the Cereblon (CRBN) protein, a component of the E3 ubiquitin ligase complex.[][5] This interaction leads to the ubiquitination and subsequent degradation of specific transcription factors, including Ikaros (IKZF1) and Aiolos (IKZF3), resulting in both direct cytotoxic effects on tumor cells and a modulation of the immune system. Pomalidomide enhances the activity of T cells and Natural Killer (NK) cells and modulates the production of various cytokines, such as increasing IL-2 and IFN-γ while inhibiting pro-inflammatory cytokines like TNF-α and IL-6.
Pomalidomide-6-O-CH3 is a derivative of Pomalidomide designed as a high-affinity ligand for CRBN. This modification makes it a valuable tool for research and is particularly relevant in the development of Proteolysis Targeting Chimeras (PROTACs), where it can be linked to a ligand for a target protein to induce its degradation. These application notes provide a detailed experimental design for the in vivo evaluation of this compound to characterize its immunomodulatory and anti-tumor activities.
Preclinical Objectives for In Vivo Studies
The primary objectives for the in vivo assessment of this compound are:
-
To evaluate the anti-tumor efficacy in a relevant cancer model.
-
To characterize the immunomodulatory effects on various immune cell populations.
-
To determine the pharmacokinetic and pharmacodynamic (PK/PD) profile.
-
To assess the safety and tolerability of the compound.
Experimental Design and Protocols
Animal Model Selection
A human tumor xenograft model in immunocompromised mice is recommended to assess the direct anti-tumor effects. However, to evaluate the immunomodulatory properties, a syngeneic tumor model in immunocompetent mice or a humanized mouse model (e.g., engrafted with human hematopoietic stem cells) is necessary. Due to a point mutation in murine Cereblon that reduces its affinity for immunomodulatory drugs (IMiDs), a transgenic knock-in mouse model expressing human CRBN would be the most suitable for fully recapitulating the human response.
Recommended Model:
-
For Efficacy and Immunomodulation: Syngeneic multiple myeloma model (e.g., MOPC-315 or 5TGM1) in BALB/c mice, or a human multiple myeloma xenograft model (e.g., MM.1S or H929) in humanized mice.
Dosing and Administration
Based on preclinical studies with Pomalidomide, a starting dose range for this compound can be extrapolated. Dose-response studies are crucial to determine the optimal therapeutic window.
Proposed Dosing Regimen:
-
Vehicle: 0.5% Carboxymethylcellulose (CMC) in sterile water.
-
Route of Administration: Oral gavage (p.o.) or intraperitoneal injection (i.p.). Oral administration is often preferred for IMiDs.
-
Dosing Schedule: Daily administration for 21 consecutive days.
-
Dose Levels:
-
Vehicle Control
-
Low Dose: 0.5 mg/kg
-
Mid Dose: 1.5 mg/kg
-
High Dose: 5 mg/kg
-
Positive Control: Pomalidomide (1.5 mg/kg)
-
Experimental Workflow
Caption: Experimental workflow for in vivo evaluation of this compound.
Key Experimental Protocols
Tumor Growth Inhibition Assay
Protocol:
-
Subcutaneously implant 1x10^6 multiple myeloma cells (e.g., MM.1S in humanized mice) into the right flank of each mouse.
-
Monitor tumor growth using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group).
-
Administer this compound or vehicle according to the dosing schedule.
-
Measure tumor volume and body weight three times per week.
-
At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
Immunophenotyping by Flow Cytometry
Protocol:
-
At the study endpoint, collect whole blood, spleens, and tumors.
-
Prepare single-cell suspensions from the spleens and tumors.
-
Perform red blood cell lysis on all samples.
-
Stain the cells with a panel of fluorescently labeled antibodies to identify and quantify immune cell populations. A suggested panel includes:
-
T-cells: CD3, CD4, CD8
-
NK cells: NK1.1 (in mice), CD56 (in humanized models)
-
Regulatory T-cells (Tregs): CD4, CD25, FoxP3
-
Myeloid-derived suppressor cells (MDSCs): CD11b, Gr-1
-
-
Acquire the data on a flow cytometer and analyze the percentage and absolute counts of each cell population.
Cytokine Profiling
Protocol:
-
Collect blood at baseline and at the study endpoint.
-
Separate the serum and store it at -80°C.
-
Use a multiplex immunoassay (e.g., Luminex) or individual ELISAs to quantify the levels of key cytokines, including:
-
Pro-inflammatory cytokines: TNF-α, IL-6
-
T-cell activating cytokines: IL-2, IFN-γ
-
Anti-inflammatory cytokine: IL-10
-
-
Compare the cytokine levels between the treatment and vehicle control groups.
Data Presentation
Table 1: Summary of Anti-Tumor Efficacy
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Final Body Weight (g) ± SEM |
| Vehicle Control | - | N/A | ||
| This compound | 0.5 | |||
| This compound | 1.5 | |||
| This compound | 5.0 | |||
| Pomalidomide | 1.5 |
Table 2: Immunophenotyping of Splenocytes
| Treatment Group | Dose (mg/kg) | % CD4+ T-cells ± SEM | % CD8+ T-cells ± SEM | % NK Cells ± SEM | % Tregs ± SEM |
| Vehicle Control | - | ||||
| This compound | 1.5 | ||||
| Pomalidomide | 1.5 |
Table 3: Serum Cytokine Levels
| Treatment Group | Dose (mg/kg) | IL-2 (pg/mL) ± SEM | IFN-γ (pg/mL) ± SEM | TNF-α (pg/mL) ± SEM | IL-6 (pg/mL) ± SEM |
| Vehicle Control | - | ||||
| This compound | 1.5 | ||||
| Pomalidomide | 1.5 |
Signaling Pathway
The primary mechanism of action of Pomalidomide and its derivatives involves binding to Cereblon, leading to the degradation of Ikaros and Aiolos. This has downstream effects on both myeloma cells and immune cells.
Caption: this compound mechanism of action.
Conclusion
This document provides a comprehensive framework for the in vivo evaluation of this compound. The proposed experimental design and protocols will enable researchers to thoroughly characterize the anti-tumor and immunomodulatory properties of this novel Cereblon ligand. The data generated from these studies will be crucial for understanding its therapeutic potential and guiding further drug development efforts.
References
Pomalidomide-6-O-CH3: Application Notes and Protocols for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-6-O-CH3 is a synthetic derivative of pomalidomide, an immunomodulatory agent with established anti-cancer properties. This methoxy-modified analog serves as a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality in cancer research. PROTACs are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to selectively degrade target proteins of interest. This compound functions as a high-affinity ligand for the E3 ubiquitin ligase Cereblon (CRBN), effectively "recruiting" it to a target protein, leading to the protein's ubiquitination and subsequent degradation. This targeted protein degradation offers a powerful strategy to eliminate pathogenic proteins that are often undruggable by traditional small molecule inhibitors.
Mechanism of Action
This compound, as a CRBN ligand, is a key component of the PROTAC technology. The general mechanism involves a PROTAC molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.
The primary application of this compound is as the CRBN-recruiting moiety in custom-designed PROTACs for various cancer targets.
Applications in Cancer Research
The primary application of this compound lies in its use as a Cereblon (CRBN) E3 ligase ligand for the development of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are bifunctional molecules that recruit an E3 ligase to a specific protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome.[1] This technology is a powerful tool in cancer research for targeting and eliminating proteins that drive tumor growth and survival.
This compound is incorporated into PROTACs to target a variety of cancer-related proteins, including:
-
B-Raf: Pomalidomide-based PROTACs have been developed to induce the degradation of B-Raf, a key protein in the MAPK signaling pathway that is frequently mutated in various cancers.[2]
-
KRAS G12C: PROTACs incorporating a pomalidomide ligand have been synthesized to target and degrade the oncogenic KRAS G12C mutant, offering a potential therapeutic strategy for cancers driven by this mutation.[3]
-
Histone Deacetylase 8 (HDAC8): Researchers have designed pomalidomide-based PROTACs for the selective degradation of HDAC8, which is overexpressed in several cancers.[4]
-
Zinc-Finger Proteins: Pomalidomide and its derivatives are known to induce the degradation of certain zinc-finger transcription factors, such as Ikaros (IKZF1) and Aiolos (IKZF3), which are important targets in multiple myeloma. This inherent activity can also be harnessed in a targeted manner using PROTACs.
The development of PROTACs using this compound allows for the investigation of the therapeutic potential of degrading specific oncoproteins, overcoming drug resistance mechanisms, and exploring novel cancer vulnerabilities.
Quantitative Data
Quantitative data for this compound as a standalone molecule, such as its direct binding affinity to CRBN, is not extensively available in public literature. Its properties are typically characterized within the context of a specific PROTAC molecule. The following tables summarize relevant quantitative data for the parent compound, pomalidomide, and for representative PROTACs that utilize a pomalidomide-based CRBN ligand.
Table 1: Binding Affinities of Pomalidomide to Cereblon (CRBN)
| Compound | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method | Reference |
| Pomalidomide | ~250 nM | ~2 µM | Thermal Shift Assay, Competitive Binding Assay |
Table 2: Efficacy of Pomalidomide-Based PROTACs in Cancer Cell Lines
| PROTAC | Target Protein | Cell Line | DC50 | Dmax | Reference |
| KP-14 | KRAS G12C | NCI-H358 | ~1.25 µM | Not Reported | |
| ZQ-23 | HDAC8 | - | 147 nM | 93% |
DC50: Concentration of the PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of target protein degradation achieved.
Experimental Protocols
Protocol 1: Synthesis of this compound
General Synthetic Scheme for Pomalidomide:
A common route involves the reaction of a substituted phthalic anhydride with 3-aminopiperidine-2,6-dione hydrochloride.
Conceptual Steps for this compound Synthesis:
-
Starting Material: 3-methoxyphthalic anhydride or a related precursor.
-
Condensation: Reaction of the methoxy-substituted phthalic anhydride with 3-aminopiperidine-2,6-dione hydrochloride in a suitable solvent (e.g., acetonitrile) and in the presence of a base (e.g., sodium acetate).
-
Cyclization: Intramolecular cyclization to form the phthalimide ring system.
-
Purification: Purification of the final product using techniques such as recrystallization or column chromatography.
Researchers should consult specialized organic chemistry literature for detailed procedures and characterization data.
Protocol 2: General Protocol for Evaluating the Efficacy of a this compound-Based PROTAC
This protocol outlines the general steps to assess the ability of a newly synthesized PROTAC, containing this compound as the CRBN ligand, to degrade a target protein in cancer cells.
Materials:
-
Cancer cell line expressing the target protein and CRBN.
-
Cell culture medium and supplements.
-
This compound-based PROTAC.
-
DMSO (vehicle control).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system for Western blotting.
Procedure:
-
Cell Culture and Treatment:
-
Culture the chosen cancer cell line to ~70-80% confluency.
-
Seed cells in appropriate culture plates (e.g., 6-well plates).
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells using lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentration of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities of the target protein and the loading control.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation for each PROTAC concentration compared to the vehicle control.
-
Determine the DC50 and Dmax values.
-
Protocol 3: Cell Viability Assay
This protocol is used to assess the cytotoxic or anti-proliferative effects of the this compound-based PROTAC on cancer cells.
Materials:
-
Cancer cell line of interest.
-
96-well cell culture plates.
-
This compound-based PROTAC.
-
Cell viability reagent (e.g., MTT, CellTiter-Glo).
-
Plate reader.
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density.
-
Treatment: After cell attachment, treat the cells with a range of concentrations of the PROTAC and a vehicle control.
-
Incubation: Incubate the plate for a specific period (e.g., 72 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the PROTAC that inhibits cell growth by 50%).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involved in PROTAC-mediated protein degradation and a typical experimental workflow for evaluating a this compound-based PROTAC.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC evaluation.
Conclusion
This compound is a valuable chemical tool for the development of PROTACs in cancer research. Its ability to effectively recruit the E3 ligase Cereblon enables the targeted degradation of a wide range of oncoproteins. The protocols and data presented here provide a foundational guide for researchers and drug development professionals interested in utilizing this technology to explore novel cancer therapeutics. Further research is warranted to fully characterize the specific properties of this compound and to expand the repertoire of cancer targets amenable to this degradation strategy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pomalidomide hybrids act as proteolysis targeting chimeras: Synthesis, anticancer activity and B-Raf degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of KRas G12C-IN-3 and Pomalidomide-based PROTACs as degraders of endogenous KRAS G12C with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Application of Pomalidomide-Based PROTACs
These application notes provide detailed protocols for the synthesis and characterization of Pomalidomide-based Proteolysis Targeting Chimeras (PROTACs) for researchers, scientists, and drug development professionals. Pomalidomide is a potent E3 ubiquitin ligase ligand that is widely used to recruit the Cereblon (CRBN) E3 ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.
Introduction to Pomalidomide-Based PROTACs
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality for targeted protein degradation.[1] They consist of two key components: a ligand that binds to a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. By inducing proximity between the POI and the E3 ligase, PROTACs hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade the target protein.[2]
Pomalidomide, an immunomodulatory drug, is a well-established and potent ligand for the CRBN E3 ligase.[2] Its derivatives are frequently incorporated into PROTACs to effectively recruit CRBN for targeted protein degradation.[1][3] This document outlines the synthesis of a Pomalidomide-linker conjugate and its subsequent attachment to a target binder, along with methods for characterization and evaluation. While the user's initial query mentioned "Pomalidomide-6-O-CH3", the common and well-documented points of attachment for linkers on the pomalidomide scaffold are typically at the 4-amino or 5-position of the phthalimide ring. This protocol will focus on a common strategy involving functionalization at the 4-amino position.
Pomalidomide Signaling Pathway
Pomalidomide exerts its effects by binding to Cereblon (CRBN), a substrate receptor of the CUL4-DDB1-CRBN E3 ubiquitin ligase complex. In the context of a PROTAC, the pomalidomide moiety serves to recruit this E3 ligase complex to a specific protein of interest, leading to the ubiquitination and subsequent degradation of that protein. Pomalidomide itself can also act as a "molecular glue" to induce the degradation of endogenous neosubstrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are key to its anti-myeloma activity.
Caption: Mechanism of Pomalidomide-PROTAC-mediated protein degradation.
Experimental Protocols
This section provides a representative protocol for the synthesis of a pomalidomide-linker intermediate with an azide functional group, which can then be conjugated to a target binder containing an alkyne group via a "click chemistry" reaction.
Synthesis of Pomalidomide-C5-Azide
This protocol describes the synthesis of a pomalidomide derivative with a 5-carbon linker terminating in an azide group, attached to the 4-amino position.
Step 1: Alkylation of Pomalidomide
-
To a solution of pomalidomide (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (2.0 eq) and 1,5-dibromopentane (3.0 eq).
-
Stir the reaction mixture at 60 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with dichloromethane (DCM) three times.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-(5-bromopentyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione.
Step 2: Azide Formation
-
To a solution of N-(5-bromopentyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (1.0 eq) in DMF, add sodium azide (3.0 eq).
-
Stir the reaction mixture at 60 °C for 6 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with DCM three times.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of 0-5% methanol in DCM) to yield pomalidomide-C5-azide.
Conjugation to a Target Binder via Click Chemistry
This protocol outlines the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to link the pomalidomide-C5-azide to a target binder functionalized with an alkyne group.
-
Dissolve the alkyne-functionalized target binder (1.0 eq) and pomalidomide-C5-azide (1.1 eq) in a suitable solvent system such as a mixture of t-butanol and water.
-
Add a solution of copper(II) sulfate (0.1 eq) in water.
-
Add a solution of sodium ascorbate (0.2 eq) in water to reduce Cu(II) to Cu(I) in situ.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final PROTAC conjugate by preparative HPLC.
Characterization of the Final PROTAC
The identity and purity of the synthesized PROTAC should be confirmed using analytical techniques.
-
Mass Spectrometry (MS): Use high-resolution mass spectrometry (HRMS) to confirm the molecular weight of the final product. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be used for further structural elucidation and quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Use 1H and 13C NMR to confirm the chemical structure of the final PROTAC.
Experimental Workflow
The overall workflow for the synthesis and evaluation of a pomalidomide-based PROTAC is depicted below.
Caption: General workflow for the synthesis and evaluation of Pomalidomide-based PROTACs.
Quantitative Data Summary
The efficacy of PROTACs is typically assessed by their ability to induce the degradation of the target protein. Key metrics include the DC50 (concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achieved). The binding affinity of pomalidomide to CRBN is also a critical parameter.
| Parameter | Pomalidomide | Pomalidomide-Based PROTAC (Example: EGFR Degrader) | Reference |
| CRBN Binding Affinity (Kd) | ~157 nM | - | |
| DC50 (Degradation) | - | 32.9 nM | |
| Dmax (Degradation) | - | >90% | |
| Cell Viability (IC50) | Varies by cell line | Varies by cell line and target |
References
Measuring Protein Degradation by Pomalidomide-6-O-CH3 PROTACs: An Application Note and Protocol for Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific unwanted proteins from cells.[1] These heterobifunctional molecules consist of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of the target protein, marking it for degradation by the cell's 26S proteasome.[1] Pomalidomide-based PROTACs utilize pomalidomide or its derivatives, such as Pomalidomide-6-O-CH3, as a ligand to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[][3]
Western blotting is a fundamental and widely used technique to quantify the degradation of a target protein induced by PROTACs. This method allows for the determination of key parameters such as the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achieved). This application note provides a detailed protocol for utilizing Western blotting to quantitatively assess the degradation of a target protein induced by this compound PROTACs.
Signaling Pathway of Pomalidomide-Based PROTAC Action
Pomalidomide-based PROTACs work by hijacking the ubiquitin-proteasome system. The pomalidomide moiety of the PROTAC binds to the E3 ligase Cereblon (CRBN), while the other end of the PROTAC binds to the target protein of interest (POI). This brings the target protein in close proximity to the E3 ligase, leading to the formation of a ternary complex. Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
This section outlines the detailed methodology for measuring protein degradation induced by a this compound PROTAC using Western blotting.
Experimental Workflow
The general workflow for assessing PROTAC efficacy involves cell treatment, lysate preparation, protein quantification, SDS-PAGE, Western blotting, and data analysis.
References
Application Notes and Protocols for Cell Permeability Assays of Pomalidomide-6-O-CH3 Containing PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to selectively eliminate target proteins by hijacking the cell's ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] Pomalidomide and its derivatives, such as Pomalidomide-6-O-CH3, are commonly used as ligands for the Cereblon (CRBN) E3 ligase.[4][5]
A critical challenge in the development of effective PROTACs is ensuring their ability to cross the cell membrane to reach their intracellular targets. Due to their large molecular weight and polar surface area, PROTACs often exhibit poor cell permeability. Therefore, accurate and robust assessment of cell permeability is a crucial step in the drug discovery and development process for these molecules.
These application notes provide detailed protocols for key cell permeability assays relevant to this compound containing PROTACs, including the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay.
Key Signaling Pathway: PROTAC Mechanism of Action
PROTACs containing this compound function by inducing the ubiquitination and subsequent degradation of a target protein. The this compound moiety binds to the CRBN E3 ligase, while the other ligand binds to the protein of interest (POI). This brings the POI in close proximity to the E3 ligase, facilitating the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Pomalidomide-6-O-CH3 PROTACs & The Hook Effect
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Pomalidomide-6-O-CH3 PROTACs, with a specific focus on understanding and overcoming the "hook effect."
Frequently Asked Questions (FAQs)
Q1: What is a this compound PROTAC and how does it work?
A this compound Proteolysis Targeting Chimera (PROTAC) is a heterobifunctional molecule designed to induce the degradation of a specific target protein (Protein of Interest or POI).[1][2] It consists of three key components:
-
A ligand that binds to the target protein (POI).
-
A This compound moiety that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[3]
-
A linker that connects the two ligands.[1]
The PROTAC functions by forming a ternary complex between the POI and the CRBN E3 ligase.[2] This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome. The this compound modification is a specific chemical structure used for CRBN recruitment.
Q2: What is the "hook effect" in PROTAC experiments?
The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where, beyond an optimal concentration, increasing the PROTAC concentration leads to a decrease in target protein degradation. This results in a characteristic bell-shaped or "hooked" dose-response curve, which can complicate the determination of key parameters like DC50 (the concentration for 50% degradation) and Dmax (the maximum degradation).
Q3: What causes the hook effect with this compound PROTACs?
The hook effect arises from the formation of non-productive binary complexes at high PROTAC concentrations. For effective degradation, a "ternary complex" (POI-PROTAC-CRBN) must form. However, at excessive concentrations, the PROTAC molecules can independently bind to either the target protein (POI-PROTAC) or the CRBN E3 ligase (CRBN-PROTAC), forming these unproductive binary complexes. These binary complexes compete with and inhibit the formation of the productive ternary complex, thus reducing the efficiency of protein degradation.
Q4: How can the hook effect impact my experimental results?
The primary consequence of the hook effect is the potential for misinterpretation of your data. It can lead to an underestimation of the PROTAC's potency and efficacy. Key parameters derived from the dose-response curve, such as the DC50 and Dmax, may be inaccurate if the hook effect is not recognized and accounted for.
Q5: How can I minimize or overcome the hook effect in my experiments?
Several strategies can be employed to mitigate the hook effect:
-
Optimize PROTAC Concentration: Perform a broad dose-response experiment with a wide range of concentrations to identify the optimal concentration that achieves maximum degradation (Dmax) before the onset of the hook effect.
-
Enhance Ternary Complex Stability: The stability of the ternary complex is crucial. The cooperativity of binding between the POI and CRBN in the presence of the PROTAC can influence the hook effect. While not always directly correlated with degradation potency, favorable ternary complex formation can broaden the effective concentration range.
-
Time-Course Experiments: Conduct time-course experiments at a fixed, optimal PROTAC concentration to understand the kinetics of degradation.
Troubleshooting Guide
| Problem | Likely Cause | Troubleshooting Steps |
| Bell-shaped dose-response curve with decreased degradation at high concentrations. | You are observing the hook effect . | 1. Confirm the effect: Repeat the experiment with a wider and more granular concentration range, especially at higher concentrations.2. Determine the optimal concentration: Identify the concentration that yields the Dmax.3. Use optimal concentrations: For future experiments, use concentrations at or below the Dmax. |
| No target degradation observed at any tested concentration. | 1. The PROTAC may be inactive.2. The concentration range might be entirely within the hook effect region or too low.3. The cell line may not express sufficient levels of CRBN E3 ligase or the target protein. | 1. Test a very broad concentration range: For example, from picomolar to high micromolar.2. Verify target engagement: Confirm that the PROTAC can bind to both the target protein and CRBN using biophysical assays (see Experimental Protocols).3. Assess ternary complex formation: Use techniques like co-immunoprecipitation to confirm the formation of the POI-PROTAC-CRBN complex.4. Check protein expression: Confirm the expression of both the target protein and CRBN in your cell line via Western Blot. |
| High variability in degradation between replicate experiments. | 1. Inconsistent cell seeding or treatment.2. Pipetting errors, especially at low concentrations.3. The concentrations used may be on the steep parts of the hook. | 1. Ensure consistent cell culture practices. 2. Perform serial dilutions carefully. 3. Analyze multiple points around the expected Dmax and DC50. |
Data Presentation
Table 1: Representative Dose-Response Data for a this compound PROTAC Exhibiting the Hook Effect
| PROTAC Concentration (nM) | % Target Protein Remaining (Relative to Vehicle) |
| 0 (Vehicle) | 100% |
| 0.1 | 95% |
| 1 | 70% |
| 10 | 30% |
| 100 | 10% (Dmax) |
| 1000 | 40% |
| 10000 | 75% |
Table 2: Key Degradation Parameters
| Parameter | Value | Description |
| DC50 | ~5 nM | The concentration of PROTAC required to degrade 50% of the target protein. |
| Dmax | 90% | The maximum percentage of target protein degradation achieved. |
| Optimal Concentration | 100 nM | The concentration at which Dmax is observed. |
Experimental Protocols
1. Western Blotting for Target Protein Degradation
This protocol is used to quantify the amount of target protein remaining after PROTAC treatment.
-
Cell Culture and Treatment:
-
Seed cells in 6- or 12-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound PROTAC in cell culture medium.
-
Treat cells with the PROTAC or vehicle (e.g., DMSO) for the desired time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein lysate in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect protein bands using an ECL substrate and an imaging system.
-
-
Quantification:
-
Quantify the band intensities and normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
2. Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to confirm the formation of the POI-PROTAC-CRBN ternary complex.
-
Cell Treatment and Lysis:
-
Treat cells with the this compound PROTAC at the desired concentration (ideally at the optimal concentration for degradation) or vehicle. It is recommended to co-treat with a proteasome inhibitor (e.g., MG132) to stabilize the ternary complex and prevent degradation of the target.
-
Lyse cells in a non-denaturing Co-IP lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against the target protein or an epitope tag.
-
Add protein A/G beads to capture the antibody-antigen complex.
-
Wash the beads several times with Co-IP buffer to remove non-specific binding.
-
-
Western Blot Analysis:
-
Elute the protein complexes from the beads.
-
Analyze the eluate by Western Blotting using antibodies against the target protein and CRBN. The presence of CRBN in the immunoprecipitate of the target protein confirms the formation of the ternary complex.
-
Visualizations
Caption: Mechanism of this compound PROTAC action.
Caption: Formation of non-productive binary complexes causes the hook effect.
Caption: Troubleshooting workflow for the hook effect.
References
Troubleshooting low degradation efficiency with Pomalidomide-6-O-CH3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low degradation efficiency with PROTACs (Proteolysis Targeting Chimeras) utilizing Pomalidomide-6-O-CH3 as the E3 ligase recruiter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function in a PROTAC?
A1: this compound is a derivative of pomalidomide, which is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] In a PROTAC, this compound serves as the component that recruits the CRBN E3 ligase machinery. By being chemically linked to a ligand that binds your protein of interest (POI), the resulting PROTAC molecule forms a ternary complex, bringing the POI into close proximity with the E3 ligase for subsequent ubiquitination and proteasomal degradation.
Q2: What are the expected DC50 and Dmax values for a this compound-based PROTAC?
Q3: Can the inherent biological activity of pomalidomide affect my degradation experiment?
A3: Yes, this is a critical consideration. Pomalidomide itself has immunomodulatory and anti-proliferative effects.[4] It is known to induce the degradation of certain endogenous proteins, such as Ikaros (IKZF1) and Aiolos (IKZF3). This can lead to off-target effects. Furthermore, co-administration of free pomalidomide can compete with your pomalidomide-based PROTAC for binding to CRBN, thereby inhibiting the degradation of your target protein.
Q4: What are the known off-target effects of pomalidomide-based PROTACs?
A4: A significant off-target effect of pomalidomide-based PROTACs is the degradation of endogenous zinc-finger (ZF) proteins. This is due to the inherent ability of the pomalidomide moiety to recruit these proteins to CRBN. Modifications to the pomalidomide scaffold, such as substitutions at the C5 position of the phthalimide ring, have been shown to reduce these off-target effects.
Troubleshooting Guide for Low Degradation Efficiency
This guide provides a step-by-step approach to troubleshoot experiments where a this compound-based PROTAC shows low or no degradation of the target protein.
Step 1: Verify Compound Integrity and Experimental Setup
| Question | Possible Cause | Recommended Action |
| Is the PROTAC molecule stable and pure? | Compound degradation or impurities. | Confirm the identity and purity of your PROTAC stock using techniques like LC-MS and NMR. Ensure proper storage conditions as recommended by the supplier. |
| Are the cell line and culture conditions optimal? | Low expression of target protein or CRBN E3 ligase. Cell health issues. | - Confirm the expression levels of both your target protein and CRBN in your chosen cell line via Western Blot or qPCR.- Ensure cells are healthy, within a low passage number, and free from contamination. |
| Is the treatment concentration and duration appropriate? | Suboptimal concentration or time point. | Perform a dose-response experiment with a wide range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to identify the optimal conditions. |
Step 2: Investigate Ternary Complex Formation
Low degradation is often due to inefficient formation of the crucial ternary complex (Target Protein - PROTAC - CRBN).
| Question | Possible Cause | Recommended Action |
| Is the PROTAC engaging with the target protein and CRBN inside the cells? | Poor cell permeability of the PROTAC. Lack of binding affinity. | - Cell Permeability: Assess the cell permeability of your PROTAC. Consider modifying the linker to improve physicochemical properties if permeability is low.- Target Engagement: Perform a Cellular Thermal Shift Assay (CETSA) or a NanoBRET™ Target Engagement Assay to confirm that the PROTAC binds to both the target protein and CRBN in a cellular context. |
| Is a stable ternary complex being formed? | Unfavorable binding kinetics or thermodynamics. Steric hindrance due to linker length or geometry. | - In Vitro Pull-down Assay: Perform an in vitro pull-down assay using purified proteins to confirm the formation of the ternary complex.- Co-Immunoprecipitation (Co-IP): From cell lysates treated with the PROTAC, immunoprecipitate the target protein and blot for CRBN, or vice-versa. |
Step 3: Assess the Ubiquitin-Proteasome System
| Question | Possible Cause | Recommended Action |
| Is the degradation dependent on the proteasome? | Degradation is occurring through a different pathway or not at all. | Pre-treat cells with a proteasome inhibitor (e.g., MG132 or bortezomib) for 1-2 hours before adding your PROTAC. If the degradation is proteasome-mediated, you should observe a "rescue" of your target protein levels. |
| Is the target protein being ubiquitinated? | Inefficient ubiquitin transfer to the target protein. | Perform an in-cell ubiquitination assay. Immunoprecipitate the target protein from cells treated with the PROTAC and a proteasome inhibitor, and then perform a Western Blot to detect poly-ubiquitin chains. |
Step 4: Address Potential "Hook Effect" and Off-Target Issues
| Question | Possible Cause | Recommended Action |
| Does the degradation efficiency decrease at higher PROTAC concentrations? | The "Hook Effect" is occurring, where binary complexes (Target-PROTAC or CRBN-PROTAC) are favored over the productive ternary complex. | In your dose-response curve, if you observe a bell-shaped curve, this indicates the hook effect. The optimal degradation will occur at a specific concentration range. Avoid using concentrations that are too high. |
| Are there off-target effects interfering with the experiment? | Pomalidomide moiety is degrading other proteins, potentially impacting cellular machinery. | - Control Experiments: Include a control with pomalidomide alone to assess its independent effects on the cells.- Proteomics: Consider performing a proteomics study to identify other proteins that are being degraded by your PROTAC. |
Quantitative Data Summary
Table 1: Representative Degradation Data for Pomalidomide-Based PROTACs (for reference)
| PROTAC | Target Protein | Cell Line | DC50 | Dmax | Reference |
| Compound 16 | EGFR | A549 | 32.9 nM | >95% | |
| KP-14 | KRAS G12C | NCI-H358 | ~1.25 µM | Not Reported | |
| PROTAC 184 | HDAC6 | MM1S | 3.8 nM | Not Reported | |
| ZQ-23 | HDAC8 | 293T | 147 nM | 93% |
Note: This data is for pomalidomide-based PROTACs and should be used as a general guideline. Actual values for a this compound PROTAC will need to be determined experimentally.
Experimental Protocols
Western Blotting for Protein Degradation
-
Cell Seeding and Treatment: Seed cells to achieve 70-80% confluency. Treat with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Also, probe for a loading control (e.g., GAPDH, β-actin).
-
-
Detection and Analysis: Detect the signal using an ECL substrate. Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control. Calculate DC50 and Dmax values.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Cell Treatment and Lysis: Treat cells with the PROTAC at a concentration that is expected to promote ternary complex formation. Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific to the target protein or CRBN overnight at 4°C.
-
Pull-down: Use protein A/G beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution and Detection: Elute the bound proteins and analyze the presence of the target protein and CRBN by Western blotting. An increased association in the presence of the PROTAC indicates ternary complex formation.
Mandatory Visualizations
References
Pomalidomide-6-O-CH3 PROTAC stability and solubility issues
Welcome to the technical support center for Pomalidomide-6-O-CH3 PROTACs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the stability and solubility of these molecules.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound PROTACs.
Issue 1: Poor Aqueous Solubility
-
Question: My this compound PROTAC has very low solubility in aqueous buffers, affecting my in vitro assays. What can I do?
-
Answer: Poor aqueous solubility is a common challenge for PROTACs due to their high molecular weight and hydrophobicity.[1][2] Here are several strategies to address this:
-
Formulation Strategies:
-
Amorphous Solid Dispersions (ASDs): Creating an ASD with a polymer excipient like hydroxypropyl methylcellulose acetate succinate (HPMCAS) can significantly enhance supersaturation and dissolution.[3][4] ASDs are effective for both crystalline and amorphous poorly soluble drugs.[2]
-
Co-solvents and Surfactants: The use of co-solvents, surfactants, or other solubilizers can improve solubility.
-
Biorelevant Buffers: Consider using biorelevant buffers such as Fasted State Simulated Intestinal Fluid (FaSSIF) or Fed State Simulated Intestinal Fluid (FeSSIF), as some PROTACs show improved solubility in these media.
-
-
Chemical Modifications:
-
Linker Optimization: Modifying the linker by introducing basic nitrogen into aromatic rings or alkyl linkers can improve solubility. Avoid multiple amide motifs in the linker to maintain permeability.
-
Prodrug Approach: A prodrug strategy, such as adding a lipophilic group to the CRBN ligand, has been shown to increase bioavailability.
-
-
Experimental Adjustments:
-
Administer with Food (In Vivo): For in vivo studies, administering the PROTAC with food can improve in vivo drug exposure, as solubility may increase in the fed state.
-
-
Issue 2: Chemical Instability and Degradation
-
Question: I am observing significant degradation of my this compound PROTAC during incubation in plasma or cell culture media. How can I troubleshoot this?
-
Answer: PROTAC stability is crucial for its efficacy. Degradation can occur due to hydrolysis, oxidation, or metabolic enzymes.
-
Identify the Source of Instability:
-
Plasma Stability: Incubate the PROTAC in plasma from different species (human, mouse, rat) to assess stability and identify potential species-specific metabolism.
-
Microsomal Stability: Use liver microsomes to evaluate metabolic stability, which can indicate susceptibility to first-pass metabolism.
-
-
Strategies for Improvement:
-
Linker Modification: The linker is a common site of metabolic instability. Strategies to improve stability include changing the linker length, altering attachment points, or using cyclic linkers.
-
Structural Modification: Systematic modifications to the VHL-binding scaffold or incorporation of solubilizing groups have been shown to yield more stable PROTACs.
-
Protecting Susceptible Groups: If a specific metabolic soft spot is identified, chemical modifications can be made to protect that site from enzymatic degradation.
-
-
Issue 3: Low or No Target Degradation
-
Question: Despite confirming target engagement, my this compound PROTAC is not inducing significant degradation of the target protein. What are the possible causes and solutions?
-
Answer: A lack of degradation can stem from several factors beyond simple target binding.
-
Inefficient Ternary Complex Formation: The formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase) is essential for ubiquitination.
-
Troubleshooting: Use biophysical assays like Fluorescence Polarization (FP) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to confirm ternary complex formation and measure its stability.
-
-
Poor Cell Permeability: PROTACs need to cross the cell membrane to reach their intracellular targets.
-
Troubleshooting: Assess cell permeability using assays like the Caco-2 permeability assay. To improve permeability, consider optimizing the linker by replacing flexible linkers with more rigid structures like a 1,4-disubstituted phenyl ring or by introducing intramolecular hydrogen bonds.
-
-
The "Hook Effect": At high concentrations, PROTACs can form binary complexes (Target-PROTAC or E3 Ligase-PROTAC) that do not lead to degradation, reducing overall efficiency.
-
Troubleshooting: Perform a wide dose-response experiment to see if degradation decreases at higher concentrations, which is characteristic of the hook effect.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a this compound PROTAC?
A1: this compound is a derivative of pomalidomide, which acts as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. In a PROTAC molecule, this moiety recruits the CRBN E3 ligase complex. The other end of the PROTAC binds to the protein of interest (POI). This dual binding brings the POI and the E3 ligase into close proximity, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is then released and can induce the degradation of another POI molecule.
Q2: What are the key physicochemical properties of PROTACs that influence their behavior?
A2: PROTACs are often "beyond the rule of 5" molecules, characterized by high molecular weight, a large number of rotatable bonds, and a high polar surface area. These properties contribute to their common challenges of poor solubility and low permeability. Lipophilicity and polarity are major drivers of solubility for PROTACs.
Q3: How does the linker composition affect the stability and solubility of a this compound PROTAC?
A3: The linker is a critical component that influences many properties of the PROTAC.
-
Solubility: Incorporating polar groups or basic nitrogen atoms in the linker can enhance aqueous solubility.
-
Stability: The linker is often susceptible to metabolic degradation. Using more rigid or cyclic linkers can improve metabolic stability. The attachment points of the linker to the pomalidomide scaffold can also significantly affect aqueous stability.
-
Permeability: Replacing flexible PEG linkers with more rigid aromatic structures can improve cellular permeability.
Q4: What are some potential off-target effects of pomalidomide-based PROTACs?
A4: Pomalidomide itself can induce the degradation of certain endogenous proteins, known as neosubstrates, such as the zinc-finger transcription factors IKZF1 and IKZF3. This can lead to off-target effects. The pomalidomide moiety within a PROTAC can still potentially degrade these neosubstrates. Modifications at the C5 position of the phthalimide ring have been explored to reduce this off-target degradation.
Quantitative Data Summary
The following tables provide representative data for the solubility and stability of pomalidomide-based PROTACs. Note that specific values for a this compound PROTAC will depend on the linked target-binding ligand and the linker composition.
Table 1: Representative Solubility of PROTACs in Different Media
| PROTAC Example | Formulation | Solubility in Aqueous Buffer (µg/mL) | Solubility in FaSSIF (µg/mL) | Fold Increase | Reference |
| ARCC-4 | Unformulated | < 1 | - | - | |
| ARCC-4 | ASD (10% in HPMCAS) | > 15 (supersaturation) | - | > 15x | |
| AZ1 | Unformulated | ~5 | - | - | |
| AZ1 | ASD (20% in HPMCAS) | ~10 | - | ~2x |
Table 2: Representative Stability of PROTACs in Biological Matrices
| PROTAC Example | Matrix | Incubation Time (min) | Percent Remaining | Reference |
| Ester-based PROTACs (21-28) | Human Plasma | 90 | > 95% | |
| Thalidomide-linker conjugates | Human Plasma | - | Varies by linker attachment |
Experimental Protocols
Protocol 1: Kinetic Aqueous Solubility Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the this compound PROTAC in 100% DMSO.
-
Sample Preparation: Add the PROTAC stock solution to a phosphate-buffered saline (PBS) solution (pH 7.4) to a final concentration of 100 µM. The final DMSO concentration should be ≤ 1%.
-
Incubation: Incubate the samples at room temperature with shaking for 2 hours.
-
Sample Collection and Analysis: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot and filter it through a 0.45 µm filter to remove precipitated compound.
-
Quantification: Analyze the concentration of the soluble PROTAC in the filtrate by LC-MS/MS or HPLC-UV.
Protocol 2: Plasma Stability Assay
-
PROTAC Spiking: Spike the this compound PROTAC into plasma (human, mouse, or rat) at a final concentration of 1 µM.
-
Incubation: Incubate the samples in a shaking water bath at 37°C.
-
Time Points: Collect aliquots at multiple time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Protein Precipitation: Stop the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.
-
Centrifugation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant and analyze the concentration of the remaining PROTAC by LC-MS/MS.
-
Data Analysis: Plot the percentage of the remaining PROTAC against time to determine the half-life (t½).
Protocol 3: Western Blot for Protein Degradation
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the this compound PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, probe with a corresponding HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of degradation relative to the vehicle control.
Visualizations
Caption: Mechanism of action for a Pomalidomide-based PROTAC.
Caption: Troubleshooting workflow for low degradation efficiency.
Caption: Experimental workflow for assessing PROTAC stability.
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing off-target effects of Pomalidomide-6-O-CH3 based degraders.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of Pomalidomide-6-O-CH3 based degraders.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects associated with pomalidomide-based degraders?
A1: The primary off-target effects of pomalidomide-based degraders, which recruit the Cereblon (CRBN) E3 ubiquitin ligase, are the unintended degradation of endogenous proteins known as "neosubstrates".[1][2][3] The most well-characterized off-target neosubstrates are zinc-finger (ZF) transcription factors, such as IKZF1 (Ikaros) and IKZF3 (Aiolos), as well as other proteins like SALL4 and casein kinase 1α (CK1α).[3][4] This off-target degradation is mediated by the inherent molecular glue activity of the pomalidomide moiety.
Q2: How does the 6-O-CH3 modification on pomalidomide potentially influence its off-target profile?
A2: Currently, there is limited publicly available data specifically detailing the off-target profile of this compound. However, based on studies of related immunomodulatory drugs (IMiDs), modifications to the phthalimide ring can alter neosubstrate selectivity. For instance, a study on lenalidomide showed that a 6-fluoro modification could enhance selectivity for the degradation of IKZF1 over other neosubstrates like SALL4. Conversely, another study suggested that a 6-position modification on pomalidomide did not increase selectivity and even reduced binding to certain neosubstrates. Therefore, the 6-O-CH3 modification may alter the shape and electronic properties of the pomalidomide core, potentially influencing its interaction with CRBN and the subsequent recruitment of neosubstrates. Empirical testing is essential to determine the precise off-target profile of any this compound based degrader.
Q3: What are the key design principles for minimizing off-target effects of pomalidomide-based degraders?
A3: Two main design principles have been established to minimize the off-target degradation of zinc-finger proteins by pomalidomide-based PROTACs:
-
Linker Attachment Point: The exit vector for the linker should preferentially be at the C5 position of the phthalimide ring. Modifications at the C5 position with appropriate-sized substituents have been shown to reduce off-target ZF degradation.
-
Masking Hydrogen-Bond Donors: Masking the hydrogen-bond donors immediately adjacent to the phthalimide ring can also contribute to minimizing off-target effects.
Q4: What are the recommended experimental approaches to profile the off-target effects of a new this compound based degrader?
A4: A multi-pronged approach is recommended to comprehensively assess off-target effects:
-
Global Proteomics: Mass spectrometry-based proteomics is an unbiased method to identify and quantify all proteins that are degraded upon treatment with the degrader.
-
Reporter Gene Assays: High-throughput screening using cell lines that express fluorescently-tagged zinc-finger domains can rapidly assess the propensity of a degrader to induce off-target degradation of this protein family.
-
Immunoblotting: This technique is used to validate the findings from proteomics and reporter assays for specific on-target and off-target proteins.
-
Target Engagement Assays: These assays confirm that the degrader is binding to its intended target and to CRBN within the cell.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High off-target protein degradation observed in proteomics. | The pomalidomide moiety is inducing degradation of its natural neosubstrates. | * Confirm the linker attachment point on the pomalidomide core. If not at the C5 position, re-synthesis with a C5 linkage is recommended. * Consider modifying the linker to alter the ternary complex formation. |
| Degrader shows potent degradation of zinc-finger proteins in a reporter assay. | The phthalimide ring of the pomalidomide is likely interacting with the zinc-finger domains, leading to their recruitment to CRBN. | * Synthesize analogs with different substitutions at the C5 position of the pomalidomide phthalimide ring to sterically hinder the interaction with ZF proteins. |
| On-target degradation is observed, but so is degradation of known pomalidomide neosubstrates (e.g., IKZF1). | This is an inherent property of the pomalidomide scaffold. | * Evaluate the therapeutic window. If the on-target effect occurs at concentrations significantly lower than the off-target degradation, the degrader may still be viable. * If the therapeutic window is narrow, explore alternative E3 ligase recruiters that do not have the same neosubstrate profile (e.g., VHL ligands). |
| No on-target degradation is observed, but off-target effects are present. | The degrader may not be forming a productive ternary complex with the target protein and CRBN, but is still acting as a molecular glue. | * Confirm target engagement using biophysical assays (e.g., thermal shift assay, SPR). * Optimize the linker length and composition to facilitate productive ternary complex formation. |
Quantitative Data Summary
Table 1: Effect of Pomalidomide Analogue Modification on Off-Target Zinc-Finger (ZF) Protein Degradation
| Pomalidomide Analogue | Modification Position | Effect on Off-Target ZF Degradation | Reference |
| Pomalidomide | - | Baseline ZF degradation | |
| C5-modified analogues | C5 of phthalimide ring | Reduced ZF degradation | |
| C4-modified analogues | C4 of phthalimide ring | Less effective at reducing ZF degradation compared to C5 modifications | |
| 6-fluoro lenalidomide | 6 of phthalimide ring | Increased selectivity for IKZF1 over SALL4 | |
| 6-fluoro pomalidomide | 6 of phthalimide ring | Did not increase selectivity for IKZF1 |
Experimental Protocols
1. Global Proteomics Analysis by Mass Spectrometry
-
Objective: To identify all proteins degraded by the this compound based degrader in an unbiased manner.
-
Methodology:
-
Cell Culture and Treatment: Culture a relevant human cell line to 70-80% confluency. Treat the cells with the degrader at various concentrations and time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify the protein concentration. Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
TMT Labeling (Optional but Recommended for Quantification): Label the peptides from each condition with tandem mass tags (TMT) for multiplexed quantitative analysis.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze by tandem mass spectrometry.
-
Data Analysis: Identify and quantify peptides and proteins using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer). Proteins that show a significant decrease in abundance in the degrader-treated samples compared to the control are considered potential off-targets.
-
2. Zinc-Finger (ZF) Protein Degradation Reporter Assay
-
Objective: To perform high-throughput screening of degraders for their propensity to degrade ZF proteins.
-
Methodology:
-
Cell Line Generation: Generate stable cell lines (e.g., U2OS) expressing a panel of different ZF domains fused to a fluorescent reporter protein (e.g., eGFP). Include a second, unfused fluorescent protein (e.g., mCherry) as an internal control for cell viability and normalization.
-
Compound Treatment: Plate the stable cell lines in multi-well plates and treat with a dilution series of the this compound based degrader.
-
Automated Imaging: After a set incubation period (e.g., 24 hours), use a high-content imaging system to capture images of both fluorescent channels.
-
Image Analysis: Quantify the fluorescence intensity of the eGFP and mCherry in each well. A decrease in the eGFP/mCherry ratio indicates degradation of the ZF-eGFP fusion protein.
-
Visualizations
Caption: On-target vs. Off-target PROTAC mechanism.
Caption: Experimental workflow for off-target profiling.
Caption: Logic for minimizing off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Novel potent molecular glue degraders against broad range of hematological cancer cell lines via multiple neosubstrates degradation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Resistance to Pomalidomide-6-O-CH3 based PROTACs
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges encountered during experiments with Pomalidomide-6-O-CH3 based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a this compound based PROTAC?
A this compound based PROTAC is a heterobifunctional molecule designed to selectively eliminate a target protein of interest (POI) from the cell. It functions by hijacking the body's natural protein disposal system, the ubiquitin-proteasome pathway. The molecule consists of three key components:
-
A "warhead" that specifically binds to the target protein.
-
A this compound moiety that recruits the Cereblon (CRBN) E3 ubiquitin ligase.
-
A chemical linker that connects the warhead and the this compound moiety.
This tripartite assembly forms a ternary complex, bringing the E3 ligase into close proximity with the target protein. This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. A key advantage of this mechanism is its catalytic nature, where a single PROTAC molecule can mediate the degradation of multiple target protein molecules.
Q2: What are the common causes of resistance or lack of efficacy with this compound based PROTACs?
Resistance or lack of efficacy can arise from several factors, broadly categorized as issues with the PROTAC molecule itself, the target protein, or the cellular environment. Key considerations include:
-
Inefficient Ternary Complex Formation: The stability and geometry of the ternary complex (Target Protein-PROTAC-CRBN) are critical for efficient ubiquitination. An unstable or sterically hindered complex will result in poor degradation.[1]
-
Poor Linker Design: The length, rigidity, and attachment points of the linker are crucial for optimal ternary complex formation.[2] An inappropriate linker can prevent the productive interaction between the target protein and the E3 ligase.[3]
-
Mutations in the Target Protein or E3 Ligase: Mutations in the PROTAC binding site on the target protein or in Cereblon can abolish binding and lead to resistance.
-
Low Expression of Cereblon: The target cells must express sufficient levels of CRBN for the PROTAC to be effective.
-
Cellular Efflux or Poor Permeability: The PROTAC may be actively transported out of the cell by efflux pumps, or it may have poor cell permeability, preventing it from reaching its intracellular target.[4]
-
The "Hook Effect": At excessively high concentrations, the PROTAC can form binary complexes with either the target protein or CRBN, which are non-productive for degradation, leading to a decrease in efficacy.[4]
Q3: How can I confirm that my this compound based PROTAC is forming a ternary complex with the target protein and CRBN?
Several biophysical and cellular assays can be used to confirm ternary complex formation:
-
Co-Immunoprecipitation (Co-IP): This is a key method to demonstrate the interaction in a cellular context. By immunoprecipitating the E3 ligase (CRBN), you can then use Western blotting to detect the presence of the co-precipitated target protein, which would indicate the formation of the ternary complex.
-
Surface Plasmon Resonance (SPR): This in vitro technique can be used to measure the binding affinities and kinetics of the binary and ternary complexes.
-
Isothermal Titration Calorimetry (ITC): ITC can also be used to measure the thermodynamics of binding interactions in vitro.
-
Fluorescence-Based Assays (e.g., TR-FRET, FP): These assays can be adapted to study the formation of the ternary complex in a high-throughput format.
Troubleshooting Guides
Problem 1: My PROTAC shows poor or no degradation of the target protein.
| Possible Cause | Troubleshooting Steps |
| Inefficient Ternary Complex Formation | 1. Confirm Binary Binding: Ensure your warhead and this compound ligand have good binding affinity to the target protein and CRBN, respectively, using biophysical assays (e.g., SPR, ITC). 2. Assess Ternary Complex Formation: Use Co-IP or in vitro ternary complex formation assays to determine if the PROTAC can effectively bridge the two proteins. |
| Suboptimal Linker Design | 1. Synthesize a Linker Library: Create a series of PROTACs with varying linker lengths and compositions (e.g., PEG vs. alkyl chains). 2. Test for Optimal Length: Evaluate the degradation efficiency of the linker variants to identify the optimal length for your specific target. Studies have shown that for some targets, a linker length of 15-17 atoms is optimal. |
| Low CRBN Expression | 1. Confirm E3 Ligase Expression: Check the expression level of CRBN in your target cell line using Western blotting or qPCR. 2. Choose a Different Cell Line: If CRBN expression is low, consider using a different cell line with higher endogenous expression. |
| "Hook Effect" | 1. Perform a Wide Dose-Response Curve: Test your PROTAC over a broad range of concentrations (e.g., from picomolar to micromolar) to identify a potential bell-shaped curve indicative of the hook effect. |
| Poor Cell Permeability | 1. Assess Cellular Uptake: Use LC-MS/MS to quantify the intracellular concentration of your PROTAC. 2. Modify Physicochemical Properties: If permeability is low, consider modifying the linker or other parts of the PROTAC to improve its properties (e.g., by reducing polarity). |
Problem 2: I am observing high off-target toxicity or unintended protein degradation.
| Possible Cause | Troubleshooting Steps |
| Off-Target Binding of the Warhead | 1. Assess Warhead Selectivity: Profile the binding of your warhead against a panel of related proteins to ensure it is selective for your target of interest. 2. Synthesize an Inactive Control: Create a control PROTAC with a modification in the warhead that abolishes binding to the target protein. This control should not induce degradation of the target. |
| Pomalidomide-Mediated Off-Target Effects | 1. Proteomics Analysis: Perform unbiased proteomics (e.g., using mass spectrometry) to identify other proteins that are degraded in the presence of your PROTAC. 2. Synthesize a Pomalidomide Control: Use a pomalidomide analogue that does not bind CRBN as a negative control to distinguish pomalidomide-specific off-target effects. |
| Formation of Unintended Ternary Complexes | 1. Broaden Co-IP Screen: In your Co-IP experiments, probe for other potential interacting partners of your PROTAC-E3 ligase complex. |
Quantitative Data Summary
The following tables summarize key quantitative data for Pomalidomide-based PROTACs from the literature. This data can serve as a reference for expected efficacy.
Table 1: Degradation Potency of Pomalidomide-Based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Compound 16 | EGFR | A549 | 32.9 | 96 | |
| ALK PROTAC (C5-alkyne) | ALK | SU-DHL-1 | 5 | >90 | |
| p38α PROTAC (NR-7h) | p38α | T47D | ~10 | >80 | |
| BRD4 PROTAC (ARV-825) | BRD4 | RS4;11 | 0.8 | >95 |
Table 2: Anti-proliferative Activity of Pomalidomide-Based PROTACs
| PROTAC | Target Protein | Cell Line | IC50 (nM) | Reference |
| Compound 16 | EGFR | A549 | 100 | |
| Compound 19 | IKZF1/3 | MM1S | ~50 | |
| BRD4 PROTAC (ARV-825) | BRD4 | RS4;11 | 4.7 |
Experimental Protocols
Western Blot for Protein Degradation
Objective: To quantify the dose-dependent degradation of a target protein.
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and quantify the band intensities. Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the vehicle control.
Co-Immunoprecipitation for Ternary Complex Formation
Objective: To confirm the formation of the Target Protein-PROTAC-CRBN ternary complex in cells.
Methodology:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation. It is advisable to pre-treat with a proteasome inhibitor (e.g., MG132) to prevent the degradation of the complex.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the E3 ligase (CRBN) or a control IgG overnight. Add Protein A/G beads to pull down the antibody-protein complexes.
-
Washing and Elution: Wash the beads to remove non-specific binders and elute the protein complexes.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting, probing for the presence of the target protein. Detection of the target protein in the CRBN immunoprecipitate indicates ternary complex formation.
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
Objective: To assess the effect of PROTAC-induced protein degradation on cell proliferation.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat the cells with serial dilutions of the PROTAC for a specified duration (e.g., 72 hours).
-
Assay Procedure:
-
MTT Assay: Add MTT reagent to each well and incubate. Then, add a solubilizing agent to dissolve the formazan crystals and measure the absorbance.
-
CellTiter-Glo Assay: Add the CellTiter-Glo reagent, which measures ATP levels as an indicator of cell viability, and measure the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Visualizations
Caption: Mechanism of action for a this compound based PROTAC.
Caption: Troubleshooting workflow for "no degradation observed".
Caption: Resistance mechanism via mutation in the CRBN E3 ligase.
References
Technical Support Center: Optimizing Pomalidomide-6-O-CH3 for Effective Degradation
Welcome to the technical support center for optimizing the use of Pomalidomide-6-O-CH3 in targeted protein degradation studies. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in effectively utilizing this compound as a Cereblon (CRBN) E3 ligase ligand in Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a derivative of pomalidomide, an immunomodulatory drug. In the context of targeted protein degradation, it functions as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][2][3] When incorporated into a PROTAC, this compound recruits CRBN to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.[1][2]
Q2: What are the key advantages of using a pomalidomide-based ligand for CRBN recruitment?
A2: Pomalidomide and its derivatives are well-characterized CRBN ligands that have been extensively used in the development of PROTACs. They generally exhibit good cell permeability and can induce potent degradation of target proteins.
Q3: I am not seeing any degradation of my target protein. What are the possible causes?
A3: Several factors could contribute to a lack of degradation. These include low expression levels of CRBN in your cell line, poor stability of your PROTAC molecule, or suboptimal concentration of the PROTAC. It is also possible that the linker between this compound and the target protein binder is not optimal for the formation of a stable ternary complex (Target Protein-PROTAC-CRBN).
Q4: How do I choose the optimal concentration of my this compound-based PROTAC?
A4: The optimal concentration should be determined empirically for each target and cell line. A dose-response experiment is crucial to identify the concentration that results in the most effective degradation (DC50) and the maximal degradation (Dmax). It is important to test a wide range of concentrations, as high concentrations can sometimes lead to reduced degradation due to the "hook effect".
Q5: What is the "hook effect" and how can I avoid it?
A5: The "hook effect" refers to a phenomenon where the degradation efficiency of a PROTAC decreases at very high concentrations. This is thought to occur due to the formation of binary complexes (Target-PROTAC or PROTAC-CRBN) that are unproductive for degradation, rather than the desired ternary complex. To avoid this, it is essential to perform a full dose-response curve to identify the optimal concentration range and avoid using excessively high concentrations.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low target degradation | Low CRBN expression in the cell line. | Confirm CRBN expression levels by Western blot or qPCR. Select a cell line with robust CRBN expression. |
| Suboptimal PROTAC concentration. | Perform a dose-response experiment with a broad range of concentrations (e.g., 1 nM to 10 µM) to determine the DC50 and Dmax. | |
| Poor PROTAC stability or permeability. | Assess the chemical stability of your PROTAC in the experimental medium. Consider optimizing the linker to improve solubility and cell permeability. | |
| Inefficient ternary complex formation. | The linker length and composition are critical. Synthesize and test a series of PROTACs with different linkers. | |
| High cell toxicity | Off-target effects of the PROTAC. | Perform a proteomics analysis to identify off-target proteins. Reduce the PROTAC concentration to the lowest effective dose. |
| Inherent toxicity of the target protein binder or this compound. | Test the toxicity of the individual components (target binder and this compound) separately. | |
| "Hook effect" observed | Excessively high PROTAC concentration. | Use concentrations at or near the determined DC50 value. Avoid using concentrations in the micromolar range if the DC50 is in the nanomolar range. |
| Variability between experiments | Inconsistent cell culture conditions. | Maintain consistent cell passage numbers, density, and growth conditions. |
| Degradation of reagents. | Aliquot and store your PROTAC and other reagents properly to avoid repeated freeze-thaw cycles. |
Quantitative Data Presentation
The following tables provide examples of how to structure quantitative data from your experiments. The data presented here is for illustrative purposes and will need to be determined experimentally for your specific PROTAC and target.
Table 1: Dose-Response of Target Protein Degradation
| PROTAC Concentration (nM) | % Target Protein Remaining (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 1 | 85 ± 6.1 |
| 10 | 52 ± 4.5 |
| 50 | 23 ± 3.8 |
| 100 | 15 ± 2.9 |
| 500 | 18 ± 3.1 |
| 1000 | 25 ± 4.0 |
| 5000 | 45 ± 5.5 |
From this illustrative data, the DC50 (concentration for 50% degradation) is approximately 12 nM, and the Dmax (maximal degradation) is around 85% at 100 nM. The increase in remaining protein at higher concentrations suggests a potential "hook effect."
Table 2: Time Course of Target Protein Degradation
| Time (hours) | % Target Protein Remaining (at 100 nM PROTAC) |
| 0 | 100 |
| 2 | 78 |
| 4 | 45 |
| 8 | 21 |
| 16 | 16 |
| 24 | 15 |
Experimental Protocols
Protocol 1: Dose-Response Analysis of Target Protein Degradation by Western Blot
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
PROTAC Treatment: The following day, treat the cells with a serial dilution of your this compound-based PROTAC. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against your target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and capture the chemiluminescent signal.
-
-
Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein signal to the loading control. Calculate the percentage of target protein remaining relative to the vehicle-treated control.
Visualizations
Caption: Signaling pathway of protein degradation mediated by a this compound-based PROTAC.
Caption: Experimental workflow for optimizing the concentration of a Pomalomide-6-O-CH3-based PROTAC.
References
Pomalidomide-6-O-CH3 PROTAC chemical stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the chemical stability and storage of Pomalidomide-6-O-CH3 PROTAC. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound PROTAC?
A1: For long-term storage, the solid compound should be stored at -20°C. For short-term storage, +4°C is acceptable.
Q2: How should I store solutions of this compound PROTAC?
A2: Stock solutions should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. For short-term use, storage at -20°C is also an option. It is not recommended to store aqueous solutions for more than one day[1].
Q3: What solvents are suitable for dissolving this compound PROTAC?
A3: this compound PROTAC is soluble in organic solvents such as DMSO and dimethylformamide (DMF)[1]. It is sparingly soluble in aqueous buffers. To prepare an aqueous solution, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice[1].
Q4: Is this compound PROTAC sensitive to light?
Q5: What are the known degradation pathways for pomalidomide-based PROTACs?
A5: Pomalidomide-based PROTACs can be susceptible to hydrolysis of the phthalimide and glutarimide rings, particularly in aqueous solutions at physiological pH. The linker connecting the pomalidomide moiety to the target protein ligand can also be a site of metabolic cleavage[3].
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of PROTAC activity in cell-based assays | 1. Improper storage leading to degradation.2. Instability in aqueous assay media.3. Multiple freeze-thaw cycles of stock solutions. | 1. Ensure the compound is stored at the recommended temperatures (-20°C for solid, -80°C for solutions).2. Prepare fresh dilutions in assay media immediately before use. Minimize the incubation time in aqueous solutions where possible.3. Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing. |
| Inconsistent results between experiments | 1. Variability in the age of the prepared solutions.2. Degradation of the compound over time. | 1. Use freshly prepared solutions for each experiment or solutions from the same stock aliquot that has been stored correctly.2. Perform a stability check of your stock solution using HPLC or LC-MS if it has been stored for an extended period. |
| Precipitation of the compound in aqueous buffer | 1. Poor aqueous solubility.2. Exceeding the solubility limit during dilution. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and helps maintain solubility.2. Perform serial dilutions to reach the final desired concentration. Vortexing or sonication may aid in dissolution. |
Quantitative Data Summary
While specific quantitative stability data for this compound PROTAC is not publicly available, the following table summarizes typical storage conditions and stability information for pomalidomide and closely related PROTACs.
| Parameter | Condition | Recommendation/Data | Reference |
| Solid Storage (Long-term) | -20°C | ≥ 4 years | |
| Solid Storage (Short-term) | +4°C | Data not available | - |
| Solution Storage (DMSO/DMF) | -80°C | Stable for at least 7 weeks | |
| Solution Storage (DMSO/DMF) | -20°C | Stable for at least 7 weeks | |
| Freeze-Thaw Cycles | Up to 3 cycles | Stable in plasma | |
| Aqueous Solution Stability | Room Temperature | Not recommended for more than one day |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is a general guideline for assessing the stability of this compound PROTAC under stress conditions. The extent of degradation is typically analyzed by HPLC or LC-MS.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of the PROTAC in an appropriate solvent (e.g., acetonitrile:water, 50:50).
2. Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 100 µL of 1N HCl. Incubate at 70°C for 1 hour.
-
Base Hydrolysis: To 1 mL of the stock solution, add 100 µL of 1N NaOH. Incubate at room temperature for 30 minutes.
-
Oxidative Degradation: To 1 mL of the stock solution, add 100 µL of 10% hydrogen peroxide. Incubate at 70°C for 1 hour.
-
Thermal Degradation: To 1 mL of the stock solution, add 100 µL of the solvent. Incubate at 70°C for 1 hour.
-
Photostability: Expose the stock solution to UV light (e.g., 254 nm) for a defined period.
3. Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration for analysis.
-
Analyze the samples by a validated HPLC or LC-MS method to determine the percentage of the remaining parent compound and identify major degradants.
Protocol 2: LC-MS Method for Stability Assessment
This protocol provides a starting point for developing an LC-MS method to quantify this compound PROTAC and its potential degradants.
1. Sample Preparation:
-
For in vitro stability samples (e.g., from plasma or microsomal incubations), perform a protein precipitation by adding 3 volumes of cold acetonitrile containing an internal standard (e.g., a stable, structurally similar compound).
-
Vortex the mixture vigorously for 10 minutes.
-
Centrifuge at high speed (e.g., 13,500 rpm) for 10 minutes.
-
Transfer the supernatant to a clean vial for analysis.
2. Liquid Chromatography (LC) Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Precursor and Product Ions: These will need to be determined by infusing a standard solution of this compound PROTAC into the mass spectrometer.
Visualizations
Caption: Potential degradation pathways for this compound PROTAC.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
Technical Support Center: Pomalidomide-6-O-CH3 PROTAC Experiments
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers utilizing Pomalidomide-6-O-CH3 based PROTACs for targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in a PROTAC?
A1: this compound serves as the E3 ligase ligand in a Proteolysis Targeting Chimera (PROTAC). Specifically, it is a derivative of pomalidomide designed to bind to the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] By recruiting CRBN, the PROTAC brings the target protein into close proximity to the E3 ligase, facilitating the transfer of ubiquitin to the target protein and marking it for degradation by the proteasome.
Q2: How does the 6-O-CH3 modification on pomalidomide affect the PROTAC's properties?
A2: The 6-O-CH3 modification on the pomalidomide scaffold can be a strategic point for linker attachment in the synthesis of a PROTAC. The position and nature of the linker are critical for the efficacy of the PROTAC as they influence the formation and stability of the ternary complex (Target Protein-PROTAC-CRBN).
Q3: How do I select an appropriate cell line for my this compound PROTAC experiment?
A3: The choice of cell line is critical for a successful PROTAC experiment. Key factors to consider include:
-
Target Protein Expression: The cell line must express the target protein at a detectable and relevant level.
-
Cereblon (CRBN) Expression: As this compound recruits CRBN, the chosen cell line must have sufficient levels of CRBN expression. Low CRBN expression is a common reason for the lack of degradation.[3]
-
Cellular Context: The cell line should be relevant to the biological question being investigated (e.g., a specific cancer type).
It is highly recommended to verify the expression levels of both the target protein and CRBN in your selected cell lines by Western blot before starting your experiments.
Q4: What are the key parameters to measure the efficacy of a PROTAC?
A4: The efficacy of a PROTAC is primarily assessed by two parameters:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.[4]
-
Dmax: The maximum percentage of target protein degradation achieved.[4]
These values are typically determined by performing a dose-response experiment and quantifying protein levels by Western blot.
Q5: What are the potential off-target effects of pomalidomide-based PROTACs?
A5: Pomalidomide-based PROTACs can have off-target effects, primarily due to the intrinsic activity of the pomalidomide moiety. These include the degradation of:
-
Neosubstrates: Pomalidomide can induce the degradation of other proteins, known as neosubstrates, such as the transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos).
-
Zinc Finger (ZF) Proteins: The phthalimide group of pomalidomide can mediate the degradation of various zinc finger transcription factors.
It is crucial to assess the selectivity of your PROTAC, for example, by using quantitative proteomics to identify unintended degraded proteins.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| No or low degradation of the target protein | 1. Low CRBN expression in the cell line. | Verify CRBN expression by Western blot. Select a cell line with higher CRBN levels. |
| 2. Inefficient ternary complex formation. | The linker length or attachment point may be suboptimal. Consider synthesizing PROTACs with different linkers. | |
| 3. Low cell permeability of the PROTAC. | PROTACs are large molecules and may have poor membrane permeability. Perform a cellular thermal shift assay (CETSA) to confirm target engagement in cells. | |
| 4. "Hook effect". | At high concentrations, the PROTAC can form non-productive binary complexes with the target or CRBN, leading to reduced degradation. Perform a wide dose-response experiment to observe the bell-shaped curve characteristic of the hook effect. | |
| High cell toxicity | 1. On-target toxicity. | The degradation of the target protein itself may be toxic to the cells. Titrate the PROTAC to the lowest effective concentration. |
| 2. Off-target toxicity. | The PROTAC may be degrading other essential proteins. Perform a global proteomics analysis to identify off-target effects. | |
| 3. Ligand-specific toxicity. | The warhead or the pomalidomide ligand itself might have cytotoxic effects independent of degradation. Test the warhead and a pomalidomide analogue that doesn't bind CRBN as controls. | |
| Inconsistent results | 1. Cell health and confluency. | Ensure cells are healthy and in the logarithmic growth phase. Maintain consistent cell seeding density. |
| 2. Reagent stability. | Prepare fresh dilutions of the PROTAC for each experiment. Ensure other reagents are of high quality and stored correctly. | |
| Degradation observed with the negative control PROTAC | 1. Improper negative control. | A proper negative control should have a modification that ablates binding to either the target protein or CRBN (e.g., an epimer of the pomalidomide ligand). |
| 2. Non-specific effects. | High concentrations of the PROTAC may lead to non-specific protein aggregation and degradation. Ensure you are working within the optimal concentration range. |
Quantitative Data Summary
| PROTAC | Target Protein | Cell Line | DC50 | Dmax | Reference |
| Compound 16 | EGFR | A549 | 32.9 nM | >95% | |
| ZQ-23 | HDAC8 | - | 147 nM | 93% | |
| PROTAC 184 | HDAC6 | MM1S | 3.8 nM | Not Reported | |
| PROTAC 91 | NPM-ALK | SU-DHL-1 | 3 nM | Not Reported |
Experimental Protocols
Western Blot for Target Protein Degradation
This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
Selected cell line
-
This compound PROTAC
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
PROTAC Treatment: The next day, treat the cells with a range of concentrations of your this compound PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 16-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody for the target protein and the loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.
Materials:
-
Selected cell line
-
This compound PROTAC
-
DMSO (vehicle control)
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of your this compound PROTAC and a vehicle control for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Visualizations
Caption: Mechanism of action of a this compound PROTAC.
References
Validation & Comparative
A Comparative Guide to Pomalidomide-6-O-CH3 and Lenalidomide-Based CRBN Ligands for PROTACs
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the choice of E3 ligase ligand is a critical determinant of the potency, selectivity, and overall success of a Proteolysis Targeting Chimera (PROTAC). Cereblon (CRBN), a substrate receptor of the CUL4A E3 ubiquitin ligase complex, is a popular E3 ligase target for PROTACs. Ligands derived from immunomodulatory drugs (IMiDs), such as thalidomide, lenalidomide, and pomalidomide, are widely used to recruit CRBN. This guide provides an objective comparison of two key classes of CRBN ligands for PROTACs: Pomalidomide-6-O-CH3 and modified lenalidomide-based ligands, with a focus on a promising candidate, 6-fluoro-lenalidomide.
Executive Summary
Pomalidomide is generally a more potent degrader of CRBN neosubstrates than lenalidomide.[1] This intrinsic activity can translate to more efficient degradation of the target protein when incorporated into a PROTAC. However, this increased potency can also lead to more pronounced off-target effects if not carefully managed through linker design. Recent studies have shown that modifications to the lenalidomide scaffold can enhance its selectivity profile. Specifically, 6-position modifications of lenalidomide, such as the introduction of a fluorine atom (6-fluoro-lenalidomide), have been shown to be crucial for controlling neosubstrate selectivity.[2][3] PROTACs developed using these modified lenalidomide derivatives have demonstrated selective degradation of target proteins while exhibiting a more favorable neosubstrate profile compared to their pomalidomide-based counterparts.[2] This suggests that for applications where high selectivity and a minimized off-target profile are critical, 6-fluoro-lenalidomide-based PROTACs may offer a significant advantage.
Mechanism of Action
Both pomalidomide and lenalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein of interest (POI), the PROTAC molecule, and the CRBN E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
References
Validating Cellular Target Engagement of Pomalidomide-6-O-CH3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the cellular target engagement of Pomalidomide-6-O-CH3, a derivative of the immunomodulatory drug pomalidomide. This compound is utilized as a ligand to recruit the E3 ubiquitin ligase Cereblon (CRBN) in the development of Proteolysis Targeting Chimeras (PROTACs). Verifying and quantifying the engagement of this ligand with its target, CRBN, within a cellular context is a critical step in the development of novel therapeutics. This document outlines key experimental approaches, presents comparative data for relevant CRBN ligands, and provides detailed protocols to aid in the design and execution of target validation studies.
Pomalidomide and the Cereblon E3 Ligase Complex
Pomalidomide and its derivatives function by binding to Cereblon (CRBN), a substrate receptor within the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex. This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This mechanism of action is central to the anti-myeloma and immunomodulatory effects of these compounds. In the context of PROTACs, this compound serves as the CRBN-recruiting element, bringing the E3 ligase in proximity to a target protein for degradation.
Comparative Analysis of CRBN Ligand Affinities
While specific binding affinity data for this compound is not widely available in the public domain, the binding affinities of its parent compound, pomalidomide, and other key CRBN ligands have been characterized using various biochemical and cellular assays. This data provides a valuable benchmark for assessing the target engagement of new derivatives.
| Ligand | Binding Affinity (IC50/Kd) | Assay Method | Reference |
| Pomalidomide | ~157 nM (Kd) | Competitive Titration | [1] |
| ~1.2 µM (IC50) | TR-FRET | [2] | |
| ~2 µM (IC50) | Competitive Binding Assay | ||
| ~3 µM (IC50) | Thermal Shift Assay | ||
| Lenalidomide | ~178 nM (Kd) | Competitive Titration | [1] |
| ~1.5 µM (IC50) | TR-FRET | [2] | |
| ~2 µM (IC50) | Competitive Binding Assay | ||
| Thalidomide | ~250 nM (Kd) | Competitive Titration | [1] |
| Iberdomide (CC-220) | 60 nM (IC50) | TR-FRET |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of pomalidomide and a general workflow for validating CRBN target engagement.
Caption: Pomalidomide-mediated recruitment of neosubstrates to the CRL4-CRBN complex for ubiquitination and degradation.
Caption: General workflow for validating cellular CRBN target engagement.
Experimental Protocols
Two robust methods for quantifying cellular target engagement of CRBN ligands are the NanoBRET™ Target Engagement Assay and the In-Cell ELISA-based Competition Assay.
NanoBRET™ Target Engagement Assay
This assay measures the binding of a ligand to a target protein in live cells using Bioluminescence Resonance Energy Transfer (BRET).
Principle: A NanoLuc® luciferase-CRBN fusion protein acts as the BRET donor. A cell-permeable fluorescent tracer that binds to CRBN serves as the acceptor. When the tracer is bound to the NanoLuc®-CRBN, energy transfer occurs, generating a BRET signal. A test compound, such as this compound, that binds to CRBN will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.
Detailed Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS.
-
Co-transfect the cells with plasmids expressing NanoLuc®-CRBN (donor) and HaloTag®-fused CRBN (as a control for expression, optional). Alternatively, use a stable cell line expressing NanoLuc®-CRBN.
-
Plate the transfected cells in a 96-well, white, flat-bottom plate and incubate for 24 hours.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound and a positive control (e.g., Pomalidomide) in Opti-MEM™.
-
-
Assay Procedure:
-
Equilibrate the cells in Opti-MEM™.
-
Add the NanoBRET™ tracer (e.g., BODIPY-lenalidomide) to all wells at its recommended concentration.
-
Add the serially diluted test compounds to the wells.
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Incubate the plate at 37°C and 5% CO2.
-
Measure the donor (450 nm) and acceptor (610 nm) luminescence signals using a plate reader equipped with appropriate filters.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (Acceptor Signal / Donor Signal).
-
Plot the BRET ratio against the logarithm of the compound concentration and fit a dose-response curve to determine the IC50 value.
-
In-Cell ELISA-based Competition Assay
This assay indirectly measures the target engagement of a CRBN ligand by quantifying its ability to rescue the degradation of a known PROTAC target.
Principle: A PROTAC composed of a CRBN ligand and a ligand for a target protein (e.g., HDAC6) will induce the degradation of that target protein. Pre-treatment of cells with a CRBN-binding compound like this compound will occupy the CRBN binding site, preventing the PROTAC from engaging the E3 ligase and thus rescuing the target protein from degradation. The level of the target protein can be quantified using an in-cell ELISA.
Detailed Protocol:
-
Cell Culture:
-
Seed MM.1S cells in a 96-well plate and incubate overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound, a positive control (e.g., Pomalidomide), and a negative control.
-
Pre-treat the cells with the test compounds for 1 hour.
-
Add a fixed concentration of a CRBN-based PROTAC that degrades a quantifiable target protein (e.g., an HDAC6 degrader) to the wells and incubate for 5-6 hours.
-
-
In-Cell ELISA:
-
Fix the cells with formaldehyde.
-
Permeabilize the cells with a detergent-based buffer.
-
Block non-specific binding sites with a blocking buffer.
-
Incubate with a primary antibody against the target protein (e.g., anti-HDAC6).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a colorimetric HRP substrate (e.g., TMB) and stop the reaction.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to a control (e.g., cells treated with the PROTAC alone).
-
Plot the percentage of target protein remaining against the logarithm of the competitor compound concentration.
-
Fit a dose-response curve to determine the EC50 value, which represents the concentration of the competitor required to rescue 50% of the target protein degradation.
-
Conclusion
The validation of target engagement in a cellular environment is a cornerstone of modern drug discovery, particularly for modalities like PROTACs that rely on intracellular protein-protein interactions. While direct quantitative binding data for this compound remains to be broadly published, the methodologies outlined in this guide provide a robust framework for its characterization. The NanoBRET™ assay offers a direct and sensitive measurement of ligand binding in live cells, while the in-cell ELISA-based competition assay provides a functional readout of target engagement. By employing these techniques and comparing the results to established CRBN ligands like pomalidomide, researchers can confidently validate the cellular activity of this compound and advance the development of novel CRBN-recruiting therapeutics.
References
A Comparative Analysis of Pomalidomide-6-O-CH3 and VHL Ligands in PROTACs for Targeted Protein Degradation
For researchers, scientists, and drug development professionals, the choice of E3 ligase ligand is a critical design decision in the development of Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of two of the most widely utilized E3 ligase recruiters: Pomalidomide-6-O-CH3, which engages the Cereblon (CRBN) E3 ligase, and ligands that recruit the von Hippel-Lindau (VHL) E3 ligase. This analysis is supported by experimental data and detailed methodologies to inform the rational design and selection of these pivotal PROTAC components.
This compound is a derivative of pomalidomide, an immunomodulatory drug that binds to the CRBN substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.[1][2] In contrast, VHL ligands are designed to mimic the endogenous substrate of the VHL E3 ligase, hypoxia-inducible factor 1α (HIF-1α), thereby hijacking the CUL2-RBX1-ELOB/C-VHL complex.[3] The selection between these two E3 ligase systems can significantly impact a PROTAC's degradation efficiency, target scope, selectivity, and physicochemical properties.[]
Comparative Performance Analysis
The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of a target protein, quantified by the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and Dmax (the maximum percentage of protein degradation achieved).[5] While a direct head-to-head comparison of PROTACs with identical target binders and linkers is ideal, the existing literature provides valuable insights when comparing CRBN- and VHL-based degraders for the same protein of interest.
Generally, VHL-based PROTACs are considered more potent in some contexts. For instance, a comparative study on KRAS G12C PROTACs demonstrated that the VHL-based degrader was more potent based on the rate and extent of ubiquitination compared to the pomalidomide-based counterpart. However, the optimal choice is highly dependent on the specific target protein and the cellular context. A study profiling diverse tumor types found that the VHL-based PROTAC MZ1 was broadly active across a panel of 56 cell lines, whereas the CRBN-based dBET1 was frequently inactive.
Conversely, in a study designing hetero-bifunctional VHL-CRBN PROTACs, the most potent compound induced preferential degradation of CRBN over VHL, with a DC50 of 200 nM and a Dmax of up to 98%. This suggests that the dynamics of ternary complex formation and subsequent ubiquitination can favor one E3 ligase over the other.
Below is a summary of performance data for Pomalidomide- and VHL-based PROTACs targeting various proteins.
| Target Protein | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | Pomalidomide (in dBET1) | Varies | Often inactive | - | |
| BRD4 | VHL (in MZ1) | Varies | Broadly active | - | |
| CRBN | VHL | HeLa, HCT116 | 200 | 75-98 | |
| HDAC8 | Pomalidomide | HCT116 | 147 | 93 | |
| KRAS G12C | Pomalidomide | - | - | - | |
| KRAS G12C | VHL | - | Potent | - |
Physicochemical Properties
The physicochemical properties of the E3 ligase ligand can influence the overall properties of the resulting PROTAC, such as solubility and cell permeability. Pomalidomide and its derivatives are relatively small molecules with favorable oral availability. In contrast, VHL ligands, which often mimic a hydroxyproline pharmacophore, can have a higher molecular weight and polarity, potentially leading to poorer cell permeability.
| Property | Pomalidomide-based Ligands | VHL-based Ligands | Reference |
| Molecular Weight | Generally lower | Generally higher | |
| Oral Bioavailability | Generally more favorable | Can be challenging | |
| Cell Permeability | Generally favorable | Can be poorer due to polarity | |
| Selectivity | Potential off-target degradation of zinc-finger transcription factors | Generally higher selectivity due to a more buried binding pocket |
Signaling Pathways and Experimental Workflows
The mechanism of action for both Pomalidomide- and VHL-based PROTACs involves the formation of a ternary complex, leading to ubiquitination and proteasomal degradation of the target protein.
Caption: General mechanism of action for Pomalidomide- and VHL-based PROTACs.
The development and characterization of PROTACs involve a series of key experiments to assess their efficacy and mechanism of action.
Caption: A typical experimental workflow for PROTAC characterization.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTACs. Below are protocols for key experiments.
Ternary Complex Formation Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
This assay is used to quantify the formation of the ternary complex between the protein of interest (POI), the PROTAC, and the E3 ligase.
Materials:
-
GST-tagged POI
-
His-tagged E3 ligase complex (e.g., CRBN-DDB1 or VCB)
-
Tb-conjugated anti-GST antibody (donor)
-
Fluorescently labeled anti-His antibody (acceptor)
-
PROTAC compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.05% Tween-20)
-
384-well low-volume microplates
Procedure:
-
Prepare serial dilutions of the PROTAC compound in assay buffer.
-
In a 384-well plate, add the GST-POI, His-E3 ligase, and PROTAC dilutions.
-
Incubate for a predetermined time (e.g., 60 minutes) at room temperature to allow for complex formation.
-
Add the Tb-anti-GST and fluorescently labeled anti-His antibodies.
-
Incubate for another period (e.g., 60-180 minutes) at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., donor at 490 nm and acceptor at 520 nm).
-
Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot against the PROTAC concentration to determine the concentration at which maximal ternary complex formation occurs.
Protein Degradation Assay (Western Blot)
This is a standard method to quantify the reduction in the level of the target protein following PROTAC treatment.
Materials:
-
Cell line expressing the target protein
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC or vehicle control for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
Materials:
-
Cell line expressing the target protein
-
PROTAC compound
-
Proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer with a deubiquitinase inhibitor (e.g., PR-619)
-
Antibody against the target protein for immunoprecipitation
-
Protein A/G agarose beads
-
Anti-ubiquitin antibody for Western blotting
Procedure:
-
Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) for a shorter duration (e.g., 4-6 hours) to allow for the accumulation of ubiquitinated protein.
-
Lyse the cells in a buffer containing a deubiquitinase inhibitor.
-
Immunoprecipitate the target protein from the cell lysates using an antibody against the target protein and protein A/G beads.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins from the beads.
-
Perform a Western blot on the eluted samples using an anti-ubiquitin antibody to detect the polyubiquitinated forms of the target protein.
Conclusion
The choice between this compound and VHL ligands for PROTAC development is a multifaceted decision that requires careful consideration of the target protein, the desired therapeutic window, and the intended cellular context. VHL-based PROTACs may offer higher potency and selectivity in certain scenarios, while pomalidomide-based degraders might provide advantages in terms of physicochemical properties like oral bioavailability. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of these two prominent classes of PROTACs, enabling researchers to make informed decisions in the design of novel protein degraders.
References
- 1. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the Degradation Selectivity of Pomalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
The strategic degradation of specific proteins using Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. Pomalidomide, an immunomodulatory imide drug (IMiD), is a widely utilized E3 ligase recruiter for the Cereblon (CRBN) complex in the design of these heterobifunctional molecules. However, a significant challenge with pomalidomide-based PROTACs is their inherent potential for off-target degradation, most notably of various zinc-finger (ZF) transcription factors. This guide provides a comparative analysis of pomalidomide-based PROTACs, with a focus on how chemical modifications to the pomalidomide scaffold, such as the introduction of a 6-O-CH3 group, influence degradation selectivity. We present supporting experimental data, detailed protocols for key selectivity assays, and visualizations of the underlying biological and experimental workflows.
The Challenge of Off-Target Degradation with Pomalidomide-Based PROTACs
Pomalidomide functions by binding to CRBN, the substrate receptor of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex, and inducing the degradation of neosubstrates, including the transcription factors IKZF1 and IKZF3.[1] When incorporated into a PROTAC, the pomalidomide moiety can still mediate the degradation of these endogenous proteins, leading to potential off-target effects.[2] Research has demonstrated that many reported pomalidomide-based PROTACs induce the degradation of several ZF proteins.[2][3] This off-target activity raises concerns about the therapeutic applicability and potential for long-term side effects of these compounds.[4]
Enhancing Selectivity Through Scaffold Modification
Recent advancements in PROTAC design have revealed that strategic modifications to the pomalidomide molecule can significantly mitigate off-target degradation while maintaining or even enhancing on-target potency. A key strategy has been the functionalization of the phthalimide ring of pomalidomide, particularly at the C5 position. By introducing substituents at this position, it is possible to sterically hinder the interaction with off-target ZF proteins without disrupting the binding to CRBN, which primarily occurs through the glutarimide ring.
While specific data on Pomalidomide-6-O-CH3 PROTACs is limited in the public domain, the principles derived from C5 modification studies offer valuable insights into how substitutions on the phthalimide ring impact selectivity. The addition of a methoxy group at the 6-position, adjacent to the point of linker attachment in many PROTACs, could potentially influence the conformation of the molecule and its interactions with both on- and off-target proteins.
Comparative Degradation Data
To illustrate the impact of pomalidomide scaffold modification on selectivity, this section summarizes quantitative data for PROTACs with different substitution patterns.
Table 1: On-Target and Off-Target Degradation Profiles of Pomalidomide-Based PROTACs
| PROTAC | Target Protein | Cell Line | On-Target DC50 (nM) | On-Target Dmax (%) | Off-Target ZF Protein Degradation | Reference |
| ZQ-23 | HDAC8 | Various | 147 | 93% | No effect on HDAC1 and HDAC3 | |
| ALK PROTAC (C4-substituted) | ALK | Data not available | Data not available | Significant ZF degradation | ||
| ALK PROTAC (C5-substituted) | ALK | 5-fold lower than C4-substituted | Data not available | Reduced ZF degradation |
Note: This table is a representation based on available data. Direct head-to-head comparison of a this compound PROTAC with C5-substituted analogs would require further experimental investigation.
The data for ZQ-23, a pomalidomide-based PROTAC, demonstrates high selectivity for its target, HDAC8, with no observed degradation of other HDAC subtypes. This highlights that pomalidomide-based degraders can be engineered for high selectivity. Furthermore, the comparative data for the ALK PROTACs underscores the principle that modifying the exit vector from the pomalidomide ring (from C4 to C5) can significantly improve the selectivity profile by reducing off-target zinc-finger protein degradation.
Visualizing the Mechanism of Action and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams, created using the DOT language, illustrate the key signaling pathway and experimental workflows.
Caption: Mechanism of action for a pomalidomide-based PROTAC.
Caption: Experimental workflow for Western Blot analysis.
Caption: Workflow for the NanoBRET ternary complex formation assay.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of PROTAC performance. The following are protocols for key experiments used to determine degradation selectivity.
Western Blot for PROTAC-Induced Degradation
This protocol is a standard method to quantify the levels of a target protein following PROTAC treatment.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the protein of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for various time points. Include a vehicle-only control.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
NanoBRET™ Ternary Complex Formation Assay
This live-cell assay measures the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.
Materials:
-
Expression vectors for NanoLuc®-fused target protein and HaloTag®-fused CRBN
-
Mammalian cell line (e.g., HEK293T) and transfection reagents
-
Opti-MEM™ I Reduced Serum Medium
-
HaloTag® NanoBRET™ 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
-
PROTAC of interest
-
Plate reader capable of measuring luminescence at 460 nm and 618 nm
Procedure:
-
Cell Transfection: Co-transfect cells with the NanoLuc®-target protein and HaloTag®-CRBN expression vectors and plate them in a suitable assay plate.
-
Ligand Labeling: 24 hours post-transfection, replace the culture medium with Opti-MEM™ containing the HaloTag® NanoBRET™ 618 Ligand and incubate.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC and add them to the wells.
-
Substrate Addition and Measurement: Add the NanoBRET™ Nano-Glo® Substrate to all wells and immediately measure the donor (NanoLuc®, 460 nm) and acceptor (HaloTag® ligand, 618 nm) luminescence signals.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A PROTAC-dependent increase in this ratio indicates the formation of the ternary complex.
Conclusion
The selectivity of pomalidomide-based PROTACs is a critical parameter for their therapeutic development. While pomalidomide itself can induce the degradation of off-target zinc-finger proteins, strategic chemical modifications to the pomalidomide scaffold, particularly at the C5 position, have been shown to significantly enhance selectivity. Although specific comparative data for this compound PROTACs is not yet widely available, the principles established from studying other substituted analogs provide a strong rationale for how such modifications can be leveraged to design more precise and effective protein degraders. The experimental protocols provided in this guide offer a robust framework for researchers to assess the degradation selectivity of their own pomalidomide-based PROTACs and contribute to the development of the next generation of targeted protein degradation therapies.
References
A Comparative Guide to Pomalidomide-6-O-CH3 PROTAC Ternary Complex Stability Assays
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the stability of the ternary complex formed between a PROTAC (Proteolysis Targeting Chimera), a target protein, and an E3 ligase is a critical determinant of degradation efficiency. This guide provides a comparative overview of a PROTAC incorporating Pomalidomide-6-O-CH3 as the Cereblon (CRBN) E3 ligase ligand. We will explore its performance in ternary complex stability assays against alternative PROTAC designs and provide detailed experimental methodologies for key assays.
The Role of this compound in PROTACs
Pomalidomide is a well-established ligand for the CRBN E3 ligase.[1] PROTACs incorporating pomalidomide derivatives bridge the target protein to the CRBN complex, leading to the ubiquitination and subsequent proteasomal degradation of the target. The substitution at the 6-position of the pomalidomide scaffold with a methoxy group (O-CH3) is a strategic modification aimed at potentially improving ternary complex stability and mitigating off-target effects often associated with pomalidomide-based PROTACs, such as the degradation of certain zinc-finger proteins.[2][3]
Comparative Analysis of Ternary Complex Stability
The stability of the ternary complex is a key factor influencing the potency of a PROTAC.[] Several biophysical and cellular assays are employed to quantify this stability. Below is a comparative summary of a hypothetical this compound-based PROTAC (Poma-6-O-CH3-PROTAC) against a standard Pomalidomide-based PROTAC with a different linker attachment point (Poma-C4-PROTAC) and a well-characterized VHL-based PROTAC, MZ1.[5]
Table 1: Quantitative Comparison of Ternary Complex Stability Parameters
| Parameter | Poma-6-O-CH3-PROTAC (Hypothetical Data) | Poma-C4-PROTAC (Representative Data) | MZ1 (VHL-based) |
| Target Protein | Target X | Target X | BRD4(BD2) |
| E3 Ligase | CRBN | CRBN | VHL |
| Binary Affinity (PROTAC to E3 Ligase, KD) | ~150 nM | ~200 nM | 66 nM (ITC) |
| Binary Affinity (PROTAC to Target, KD) | ~50 nM | ~50 nM | 4 nM (ITC) |
| Ternary Complex Affinity (KD,ternary) | ~15 nM | ~40 nM | 2.6 nM (ITC) |
| Cooperativity (α) | >1 (Positive) | ~1 (Non-cooperative) | ~20 (Positive) |
| Ternary Complex Half-life (t1/2) | >60 sec | <30 sec | 130 sec |
Note: Data for Poma-6-O-CH3-PROTAC is hypothetical and based on the premise of improved stability. Data for Poma-C4-PROTAC is representative of standard pomalidomide PROTACs. Data for MZ1 is from published literature.
Signaling Pathways and Experimental Workflows
To understand the mechanism and evaluation of PROTACs, the following diagrams illustrate the key processes.
Caption: Mechanism of PROTAC-induced protein degradation.
Caption: General workflow for assessing ternary complex stability.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of ternary complex stability.
Surface Plasmon Resonance (SPR) Assay
SPR is a label-free technique that measures the binding kinetics and affinity of molecules in real-time.
Objective: To determine the association (kon), dissociation (koff) rates, and equilibrium dissociation constant (KD) for binary and ternary complex formation.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, SA)
-
Purified, biotinylated E3 ligase (e.g., CRBN-DDB1)
-
Purified target protein
-
This compound PROTAC
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Immobilization: Immobilize the biotinylated E3 ligase onto a streptavidin-coated sensor chip to an appropriate response level.
-
Binary Interaction (PROTAC to E3 Ligase):
-
Prepare a series of concentrations of the PROTAC in running buffer.
-
Inject the PROTAC solutions over the immobilized E3 ligase surface and a reference flow cell.
-
Monitor the association and dissociation phases.
-
Regenerate the sensor surface between cycles if necessary.
-
-
Ternary Interaction:
-
Prepare a constant, saturating concentration of the target protein mixed with a series of concentrations of the PROTAC in running buffer.
-
Inject the mixtures over the E3 ligase surface.
-
Monitor the association and dissociation phases.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine kon, koff, and KD for both binary and ternary interactions.
-
Calculate the cooperativity factor (α) as the ratio of the binary KD (PROTAC to E3 ligase) to the ternary KD.
-
NanoBRET™ Ternary Complex Assay (in live cells)
NanoBRET™ is a proximity-based assay that measures protein-protein interactions in living cells.
Objective: To quantify the formation of the ternary complex in a cellular environment.
Materials:
-
HEK293T cells
-
Expression vectors for HaloTag®-CRBN and NanoLuc®-Target Protein
-
Transfection reagent
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
This compound PROTAC
Protocol:
-
Transfection: Co-transfect HEK293T cells with the HaloTag®-CRBN and NanoLuc®-Target Protein expression vectors.
-
Cell Plating: Plate the transfected cells into a 96-well plate and incubate for 24 hours.
-
Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
PROTAC Treatment: Add a serial dilution of the PROTAC to the wells and incubate.
-
Substrate Addition and Measurement: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in the ratio indicates ternary complex formation.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of the interaction.
Objective: To determine the binding affinity (KD), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of ternary complex formation.
Materials:
-
Isothermal titration calorimeter
-
Purified E3 ligase
-
Purified target protein
-
This compound PROTAC
-
Dialysis buffer
Protocol:
-
Sample Preparation: Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize heat of dilution effects.
-
Binary Titrations (for cooperativity calculation):
-
Titrate the PROTAC into the target protein solution.
-
Titrate the PROTAC into the E3 ligase solution.
-
-
Ternary Titration:
-
Prepare a solution of the E3 ligase pre-saturated with the target protein in the sample cell.
-
Titrate the PROTAC solution into the pre-formed binary complex.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to generate a binding isotherm.
-
Fit the data to a suitable binding model to determine the thermodynamic parameters.
-
Calculate cooperativity from the binary and ternary binding affinities.
-
Conclusion
The stability of the PROTAC-induced ternary complex is a cornerstone of effective targeted protein degradation. Assays such as SPR, NanoBRET™, and ITC provide invaluable quantitative data to guide the rational design of novel PROTACs. The this compound moiety represents a promising modification to the widely used pomalidomide scaffold, with the potential to enhance ternary complex stability and improve the overall efficacy and safety profile of the resulting PROTAC. The experimental protocols outlined in this guide provide a robust framework for researchers to comparatively evaluate the performance of this compound-based PROTACs against other degrader molecules.
References
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating Off-Target Effects: A Comparative Analysis of Pomalidomide-Based PROTACs
For researchers, scientists, and drug development professionals, the quest for highly selective and potent therapeutics is paramount. In the realm of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality. However, the development of pomalidomide-based PROTACs has been dogged by concerns of off-target effects, primarily the unintended degradation of zinc finger (ZF) proteins. This guide provides a comparative analysis of strategies to mitigate these cross-reactivities, with a focus on the impact of substitutions on the pomalidomide moiety.
While specific cross-reactivity studies on Pomalidomide-6-O-CH3 based PROTACs are not extensively available in the public domain, a larger body of research has explored how modifications to the pomalidomide scaffold influence selectivity. These studies offer valuable insights into the rational design of next-generation PROTACs with improved safety profiles.
The primary cause of off-target activity in pomalidomide-based PROTACs stems from the inherent ability of the pomalidomide moiety to recruit not only the intended target protein to the Cereblon (CRBN) E3 ubiquitin ligase but also a range of endogenous ZF proteins.[1][2][3][4] This can lead to unintended biological consequences and potential toxicities. Research has demonstrated that strategic modifications to the pomalidomide phthalimide ring can significantly reduce the degradation of these off-target ZF proteins.[1]
Comparative Analysis of Pomalidomide Analogues in PROTACs
Studies involving libraries of pomalidomide analogues have revealed that substitutions at the C5 position of the phthalimide ring are particularly effective at diminishing the degradation of off-target ZF proteins. This is in contrast to PROTACs with linkers attached at the C4 position, which have been shown to induce more significant degradation of ZF proteins.
Here, we present a summary of the performance of representative pomalidomide-based PROTACs targeting Anaplastic Lymphoma Kinase (ALK), highlighting the impact of pomalidomide modification on both on-target potency and off-target ZF protein degradation.
| PROTAC ID | Pomalidomide Analogue | Target Protein | On-Target Activity (EC50, nM) | Off-Target ZF Degradation | Reference |
| MS4078 | Pomalidomide (linker at C4) | ALK | 100 | Significant | |
| dALK-7 | Pomalidomide C5-piperazine | ALK | Lower than MS4078 | Reduced | |
| dALK-8 | Pomalidomide C5-2,6-diazaspiro[3.3]heptane | ALK | Lower than MS4078 | Reduced |
Note: Specific EC50 values for dALK-7 and dALK-8 were not explicitly provided in the source material but were described as having enhanced on-target potencies compared to MS4078.
Experimental Protocols
To enable researchers to conduct their own cross-reactivity studies, we provide detailed methodologies for key experiments cited in the literature.
Zinc Finger (ZF) Degron Degradation Assay
This high-throughput imaging assay is designed to quantify the degradation of specific ZF proteins induced by a compound.
-
Cell Line Generation: Stably express a panel of ZF degron-eGFP fusion proteins in a suitable cell line (e.g., U2OS cells). Each cell line represents a specific ZF protein. A co-expressed, untagged mCherry can serve as an internal control.
-
Compound Treatment: Plate the stable cell lines in multi-well plates and treat with a concentration range of the test PROTAC or pomalidomide analogue.
-
Imaging: After a defined incubation period (e.g., 24 hours), acquire images using a high-content imaging system, capturing both eGFP and mCherry fluorescence.
-
Data Analysis: Quantify the fluorescence intensity for both channels. The ratio of eGFP to mCherry fluorescence is calculated for each well. A decrease in this ratio compared to vehicle-treated controls indicates degradation of the ZF-eGFP fusion protein. Dose-response curves can be generated to determine the DC50 (concentration for 50% degradation) for each ZF protein.
Global Proteomics Analysis by Mass Spectrometry
This method provides an unbiased, proteome-wide view of protein degradation induced by a PROTAC.
-
Cell Culture and Lysis: Treat cells (e.g., KELLY neuroblastoma cells for ALK PROTACs) with the test PROTAC or vehicle control at a specific concentration (e.g., 100 nM) for a set duration (e.g., 24 hours). Harvest and lyse the cells.
-
Protein Digestion and Peptide Labeling: Extract proteins and digest them into peptides using an enzyme like trypsin. Label the resulting peptides with tandem mass tags (TMT) for multiplexed analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them using a high-resolution mass spectrometer.
-
Data Analysis: Identify and quantify the relative abundance of thousands of proteins across the different treatment conditions. Proteins that show a significant decrease in abundance in the PROTAC-treated samples compared to the control are identified as degradation targets.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and biological context, the following diagrams are provided.
Figure 1: A generalized workflow for assessing the cross-reactivity of pomalidomide-based PROTACs.
Figure 2: A simplified representation of the ALK signaling pathway and the mechanism of action for an ALK-targeting PROTAC.
Conclusion
The off-target degradation of ZF proteins by pomalidomide-based PROTACs presents a significant challenge in their clinical development. However, the growing body of research on structure-activity relationships provides a clear path toward designing more selective degraders. By strategically modifying the pomalidomide scaffold, particularly at the C5 position, it is possible to significantly reduce off-target effects while maintaining or even enhancing on-target potency. The experimental protocols and workflows detailed in this guide provide a framework for researchers to systematically evaluate the cross-reactivity of their own pomalidomide-based PROTACs, ultimately contributing to the development of safer and more effective targeted protein degradation therapies.
References
Safety Operating Guide
Personal protective equipment for handling Pomalidomide-6-O-CH3
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Pomalidomide-6-O-CH3. The following procedures are designed to ensure the safe handling and disposal of this cytotoxic compound.
Personal Protective Equipment (PPE)
This compound is a derivative of pomalidomide, a thalidomide analog known to be a teratogen, and should be handled with extreme caution.[1] The following personal protective equipment is mandatory to prevent exposure.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are recommended. Double-gloving is advised.[1] Gloves must be inspected before use and changed frequently.[2] |
| Eye Protection | Safety glasses or goggles | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[2] |
| Body Protection | Laboratory coat | A fire/flame resistant and impervious lab coat should be worn.[2] |
| Respiratory Protection | Respirator | If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used. |
Operational Plan: Handling Procedures
All handling of this compound, particularly in its powdered form, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.
Step-by-Step Handling Workflow:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace within the chemical fume hood by lining it with absorbent, disposable bench paper.
-
Weighing and Aliquoting:
-
Handle the solid material carefully to minimize dust formation.
-
Use non-metal spatulas (e.g., plastic or ceramic) for transferring the solid.
-
When working with larger quantities, ensure equipment is properly grounded to prevent static discharge.
-
-
Solution Preparation:
-
If preparing a solution, add the solvent to the solid slowly to avoid splashing.
-
Pomalidomide can be dissolved in an organic solvent like DMSO.
-
-
Post-Handling:
-
After handling, decontaminate all surfaces and equipment.
-
Remove and dispose of gloves and other disposable PPE as hazardous waste.
-
Wash hands thoroughly with soap and water.
-
Logical Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
Disposal Plan
Waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
Waste Segregation and Disposal:
-
Solid Waste:
-
Contaminated consumables such as gloves, bench paper, and pipette tips should be collected in a dedicated, clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Do not dispose of this chemical down the drain.
-
-
Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste.
-
Dispose of the rinsed container as hazardous waste.
-
Emergency Procedures
In case of accidental exposure, follow these first-aid measures immediately.
| Exposure Route | First-Aid Measures |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately. |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur. |
Spill Management:
In the event of a spill, evacuate the area and prevent further leakage if it is safe to do so. Wear appropriate PPE and collect the spilled material using spark-proof tools. Place the collected material in a suitable container for disposal. Avoid dust formation during cleanup.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
